4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde
Description
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Properties
IUPAC Name |
4-(2,6-difluorophenyl)-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O/c14-10-2-1-3-11(15)13(10)9-5-4-8(7-17)6-12(9)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXCZAXSVNIHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=C(C=C(C=C2)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural and Conformational Analysis of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde: A Technical Guide for Medicinal Chemistry
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine into biaryl scaffolds is a powerful tool for modulating lipophilicity, metabolic stability, and three-dimensional conformation. 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (CAS: 1520522-88-6) [1] represents a highly specialized, sterically congested building block. Featuring a 2,2',6'-trifluorobiphenyl core and a versatile formyl handle, this molecule is engineered for the development of conformationally restricted therapeutics, such as kinase inhibitors and protein-protein interaction modulators. This whitepaper provides an in-depth analysis of its structural dynamics, physicochemical properties, and validated synthetic methodologies.
Molecular Architecture & Conformational Dynamics
The defining feature of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde is its tri-ortho-substituted biphenyl linkage. The biphenyl bond connects C4 of the benzaldehyde ring to C1' of the 2,6-difluorophenyl ring. Consequently, there are three fluorine atoms located at the ortho positions relative to the biaryl axis (C3 on Ring A; C2' and C6' on Ring B).
The Causality of the Orthogonal Twist
In unsubstituted biphenyls, the rings adopt a slightly twisted conformation (~45°) to balance π -conjugation with minimal steric clash. However, the introduction of ortho-fluorines fundamentally alters this energy landscape. Computational and crystallographic studies on fluorinated biaryls demonstrate that planar conformations in these systems suffer from severe eclipsed interactions [2].
This destabilization is not merely steric; it is heavily driven by electrostatic lone-pair repulsions between the highly electronegative fluorine atoms. To minimize these repulsive F-F interactions, the molecule is forced into a highly twisted, nearly orthogonal conformation with a dihedral angle approaching 70°–90°. This orthogonal twist breaks π -conjugation between the rings but significantly lowers the overall free energy of the system, effectively locking the conformation and introducing the potential for atropisomerism if further functionalized.
Mechanistic pathway of conformational locking driven by ortho-fluorine repulsion.
Physicochemical Properties & Data Synthesis
The dense fluorination of this scaffold directly impacts its physicochemical behavior. The fluorine atoms withdraw electron density via the inductive effect (-I), rendering the aromatic rings highly electron-deficient. This deficiency enhances metabolic stability by deactivating the rings toward Cytochrome P450-mediated aromatic oxidation [3].
Table 1: Quantitative and Predicted Physicochemical Data
| Property | Value / Description |
| Chemical Formula | C13H7F3O |
| Molecular Weight | 236.19 g/mol |
| CAS Registry Number | 1520522-88-6 |
| Predicted Density | 1.319 ± 0.06 g/cm³ |
| Predicted Dihedral Angle | ~70° - 90° (Orthogonal geometry) |
| Key Electronic Effects | Strong inductive electron withdrawal (-I); minimal resonance (+R) |
| Metabolic Liability | Low (ortho/para positions blocked by F) |
Experimental Protocols: Synthesis & Self-Validating Workflows
The construction of the sterically hindered 2,2',6'-trifluorobiphenyl core requires a robust catalytic system. The standard approach is a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromo-3-fluorobenzaldehyde and 2,6-difluorophenylboronic acid.
Mechanistic Considerations & Causality
2,6-Difluorophenylboronic acid is highly electron-deficient. The electronegative fluorines destabilize the C-B bond, making the reagent highly susceptible to protodeboronation (premature cleavage of the boronic acid to yield 1,3-difluorobenzene) at elevated temperatures. To counteract this, the protocol utilizes a mild base ( K2CO3 ) and an excess of the boronic acid (1.3 equivalents) to drive transmetalation faster than degradation.
Step-by-Step Synthetic Protocol
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Reagent Assembly : In an oven-dried Schlenk flask, combine 4-bromo-3-fluorobenzaldehyde (1.0 eq) and 2,6-difluorophenylboronic acid (1.3 eq).
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Catalyst & Base Addition : Add Pd(PPh3)4 (0.05 eq) as the catalyst and K2CO3 (2.0 eq) as the base.
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Solvent & Degassing : Suspend the mixture in a 4:1 ratio of Toluene/H₂O. Critical Step: Degas the biphasic mixture via three consecutive freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.
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Thermal Activation : Heat the reaction mixture to 85°C–90°C under an argon atmosphere for 16 hours. The extended reaction time is necessitated by the extreme steric hindrance at the transmetalation transition state.
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Workup & Extraction : Cool to room temperature. Dilute with ethyl acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine and dry over anhydrous Na2SO4 .
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Purification : Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography using a gradient of Hexanes/EtOAc.
Self-Validating System : This protocol is designed to be self-validating. The success of the cross-coupling is immediately verifiable via Thin Layer Chromatography (TLC) by the complete consumption of the UV-active starting bromide. Furthermore, the survival of the sensitive aldehyde group is self-validated during crude 1H NMR by the persistence of a sharp singlet at ~10.0 ppm, confirming that the formyl group did not undergo unwanted oxidation or reduction during the coupling process.
Step-by-step Suzuki-Miyaura cross-coupling workflow for synthesizing the biphenyl core.
Analytical Characterization
To ensure absolute trustworthiness of the synthesized material, rigorous analytical validation is required:
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19F NMR : Essential for confirming the tri-fluorinated environment. The spectrum will display two distinct regions: a multiplet corresponding to the single fluorine on the benzaldehyde ring, and a highly symmetrical signal integrating to two fluorines for the 2,6-difluorophenyl moiety.
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13C NMR : The presence of the C-F bonds will be evident through massive scalar coupling ( 1JCF≈250 Hz), resulting in distinct doublet and triplet carbon signals for the respective fluorinated aromatic carbons [3].
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X-Ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) serves as the ultimate ground-truth validation, empirically confirming the predicted 70°–90° dihedral angle and the spatial separation of the fluorine lone pairs.
References
-
Title : Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments Source : PLOS One (National Institutes of Health / PMC) URL :[Link]
-
Title : Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies Source : ACS Omega (American Chemical Society) URL :[Link]
4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (CAS: 1520522-88-6): A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Medicinal Chemistry Applications
Executive Summary
In modern rational drug design, the strategic incorporation of fluorine atoms and conformationally restricted biaryl systems is a proven tactic to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (CAS: 1520522-88-6) [1] has emerged as a highly versatile, premium building block for the synthesis of advanced pharmaceutical intermediates. This in-depth technical guide provides a rigorous analysis of its structural rationale, details a self-validating synthetic protocol via Suzuki-Miyaura cross-coupling, and outlines its downstream applications in medicinal chemistry.
Physicochemical Profiling & Structural Rationale
Before deploying this building block in a synthetic campaign, it is critical to understand how its specific substitution pattern dictates both its chemical reactivity and its pharmacological utility[2].
Quantitative Data Summary
The fundamental physicochemical properties of the compound are summarized below:
| Property | Value / Specification |
| CAS Number | 1520522-88-6[1] |
| Chemical Name | 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde |
| Molecular Formula | C₁₃H₇F₃O[3] |
| Molecular Weight | 236.19 g/mol [3] |
| Predicted Boiling Point | 295.5 ± 40.0 °C[3] |
| Predicted Density | 1.319 ± 0.06 g/cm³[1] |
| SMILES String | O=CC1=CC=C(C2=C(F)C=CC=C2F)C(F)=C1[2] |
| Purity Standard | ≥ 95% (Typically verified via HPLC/UV)[1] |
Structural Causality in Drug Design
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The 2,6-Difluorophenyl Motif: The presence of fluorine atoms at both ortho positions of the distal phenyl ring induces severe steric hindrance and dipole-dipole repulsion against the adjacent benzaldehyde ring. This forces the biaryl system into a highly twisted, nearly orthogonal conformation. By breaking the planarity of the molecule, this motif reduces flat, hydrophobic surface area, which directly mitigates off-target hERG channel binding and improves aqueous solubility.
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The 3-Fluoro Substitution: Positioned ortho to the biaryl linkage and meta to the aldehyde, this fluorine atom serves a dual purpose. First, it acts as a metabolic block, preventing oxidative metabolism (e.g., by CYP450 enzymes) at an otherwise vulnerable aromatic position. Second, its strong electron-withdrawing inductive effect increases the electrophilicity of the aldehyde carbon, accelerating downstream nucleophilic additions.
Retrosynthetic Analysis & Mechanistic Synthesis
The most robust and scalable method for constructing the core of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling[4]. The retrosynthetic disconnection naturally breaks the biaryl C-C bond, leading to two commercially available precursors: 4-bromo-3-fluorobenzaldehyde (CAS: 133059-43-5) and 2,6-difluorophenylboronic acid (CAS: 162101-31-7)[5].
The catalytic cycle relies on the seamless transition of palladium through oxidative addition, transmetalation, and reductive elimination.
Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target biaryl aldehyde.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It integrates causality for each operational choice and includes in-process quality control checks.
Reagents Required:
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4-Bromo-3-fluorobenzaldehyde (1.0 equiv)
-
2,6-Difluorophenylboronic acid (1.2 equiv)
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Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv)
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Potassium carbonate (K₂CO₃) (2.5 equiv)
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Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
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Solvent Degassing: Add 1,4-Dioxane and H₂O to the reaction vessel. Sparge the mixture with dry Argon for 30 minutes.
-
Causality: Rigorous exclusion of oxygen is mandatory. Oxygen rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) oxides, stalling the catalytic cycle and leading to homocoupling byproducts.
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In-Process Validation: Visual cessation of dissolved gas bubbles; a dissolved oxygen meter should read < 1 ppm.
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-
Reagent Charging: Under an Argon blanket, add 4-bromo-3-fluorobenzaldehyde, 2,6-difluorophenylboronic acid, and K₂CO₃. Finally, add the Pd(dppf)Cl₂ catalyst.
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Causality: Adding the catalyst last minimizes its exposure to localized high concentrations of unmixed reagents, preventing premature catalyst degradation.
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-
Thermal Activation: Heat the reaction mixture to 90 °C under vigorous stirring for 8–12 hours.
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Causality: The transmetalation step is rate-limiting when coupling sterically hindered, electron-deficient boronic acids (like 2,6-difluorophenylboronic acid). Elevated temperatures provide the necessary activation energy to drive this step.
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In-Process Validation (Crucial): At t = 4 hours, pull a 50 µL aliquot. Quench in EtOAc/H₂O. Analyze the organic layer via LC-MS. The system is validated if the starting material mass (m/z ~203/205) is significantly diminished, and the product mass (m/z 237 for [M+H]⁺) is the dominant peak.
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Workup and Isolation: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with saturated aqueous NH₄Cl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
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Causality: NH₄Cl neutralizes the alkaline K₂CO₃, preventing base-catalyzed aldol condensations of the highly reactive product aldehyde during concentration.
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Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Downstream Applications in Drug Discovery
The true value of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde lies in its formyl (aldehyde) handle. It serves as a divergent branching point for synthesizing diverse pharmacophores.
Fig 2: Divergent downstream functionalization pathways utilizing the aldehyde handle.
Self-Validating Experimental Protocol: Reductive Amination
The most frequent application of this building block is the generation of basic amine pharmacophores via reductive amination.
Reagents Required:
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4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (1.0 equiv)
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Primary or Secondary Amine (1.1 equiv)
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Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)
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Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
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Imine Formation: Dissolve the aldehyde and the amine in anhydrous DCE. Stir at room temperature for 2 hours.
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Causality: Allowing the imine to pre-form before adding the reducing agent prevents the premature, direct reduction of the aldehyde into a primary alcohol byproduct. The 3-fluoro group on the aromatic ring withdraws electron density, making the carbonyl carbon highly electrophilic and accelerating imine formation.
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In-Process Validation: Analyze an aliquot via FT-IR or TLC. Validation is achieved when the aldehyde C=O stretch (~1700 cm⁻¹) disappears and the imine C=N stretch (~1650 cm⁻¹) appears.
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Selective Reduction: Add NaBH(OAc)₃ portion-wise to the reaction mixture. Stir for an additional 4–6 hours at room temperature.
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Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent. Unlike NaBH₄, it will selectively reduce the protonated imine/iminium ion without reducing unreacted aldehyde, ensuring maximum yield and purity of the target benzylamine.
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In-Process Validation: LC-MS analysis of the crude mixture should reveal the mass of the desired amine product with no trace of the starting aldehyde mass.
-
-
Quench and Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.
References
-
Nordmann Japan Ltd. "Chemical products". Chem-eData. Available at:[Link]
-
ResearchGate. "Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids". iScience. Available at:[Link]
Sources
- 1. 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde CAS#: 1520522-88-6 [m.chemicalbook.com]
- 2. 1520522-88-6|2,2',6'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde | 1520522-88-6 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]
A Technical Guide to 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde: Physicochemical Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary & Structural Significance
In modern structure-based drug design (SBDD), the strategic incorporation of fluorine atoms into biaryl scaffolds is a proven tactic to modulate physicochemical properties, improve metabolic stability, and enhance protein-ligand binding affinities. 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (CAS: 1520522-88-6)[1] is a highly specialized building block that exemplifies this approach.
The tri-fluoro substitution pattern (a 2,6-difluoro ring coupled to a 3-fluoro ring) creates a unique steric and electronic environment. The ortho-fluorine atoms induce a significant torsional strain, effectively locking the dihedral angle between the two phenyl rings. This conformational restriction reduces entropic penalties upon target binding. Furthermore, the electron-withdrawing nature of the fluorine atoms lowers the HOMO/LUMO energy levels of the aromatic system, shielding the scaffold from cytochrome P450-mediated oxidative metabolism. The pendant aldehyde group serves as a versatile synthetic handle for downstream functionalization, making this compound an invaluable intermediate for complex Active Pharmaceutical Ingredients (APIs).
Physicochemical Properties
Accurate physicochemical data is critical for predicting solubility, reactivity, and downstream purification strategies[1, 2]. The core quantitative properties of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde are summarized in Table 1.
Table 1: Physicochemical and Structural Data
| Property | Value |
| Chemical Name | 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde |
| Synonym | 2,2',6'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde |
| CAS Registry Number | 1520522-88-6 |
| Molecular Formula | C₁₃H₇F₃O |
| Molecular Weight | 236.19 g/mol |
| Density (Predicted) | 1.319 ± 0.06 g/cm³ |
| Boiling Point (Predicted) | 295.5 ± 40.0 °C |
| SMILES String | O=CC1=CC=C(C2=C(F)C=CC=C2F)C(F)=C1 |
| Standard Purity | ≥95% (HPLC/NMR) |
Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling
The most robust and scalable method for synthesizing fluorinated biaryls is the palladium-catalyzed Suzuki-Miyaura cross-coupling [3]. For this specific scaffold, the coupling of 4-bromo-3-fluorobenzaldehyde with (2,6-difluorophenyl)boronic acid is the preferred route.
Mechanistic Rationale
In the synthesis of sterically encumbered, electron-deficient biaryls, the choice of the catalytic system is paramount. We employ Pd(dppf)Cl₂ as the precatalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle (approx. 99°). This steric bulk forcibly brings the two transmetalated aryl groups closer together, accelerating the reductive elimination step—which is often the rate-limiting bottleneck when coupling ortho-fluorinated systems [4].
Fig 1: Suzuki-Miyaura catalytic cycle for the synthesis of the fluorinated biaryl scaffold.
Self-Validating Experimental Protocol
This protocol is designed with built-in In-Process Controls (IPCs) to ensure high yield and reproducibility.
Reagents:
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4-bromo-3-fluorobenzaldehyde (1.0 equiv, 10 mmol)
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(2,6-difluorophenyl)boronic acid (1.2 equiv, 12 mmol)
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Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol)
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K₂CO₃ (3.0 equiv, 30 mmol)
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Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)
Step-by-Step Methodology:
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Preparation & Base Activation: In a flame-dried Schlenk flask, combine the aryl bromide, boronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O solvent mixture.
-
Causality: The inclusion of water is non-negotiable. Water hydrolyzes the boronic acid into an anionic boronate complex [R−B(OH)3]− , which is the actual active species required for transmetalation onto the Pd(II) center [4].
-
-
Deoxygenation: Sparge the biphasic mixture with Argon gas for 15 minutes while stirring vigorously.
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Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) oxides, permanently stalling the catalytic cycle.
-
-
Catalyst Addition & Heating: Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst under a positive stream of Argon. Seal the flask and heat to 90 °C.
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Validation Check: Within 30 minutes, the solution should transition from a reddish-orange suspension to a dark, homogeneous amber. The appearance of a fine black precipitate (palladium black) indicates premature catalyst decomposition and oxygen contamination.
-
-
Reaction Monitoring: Maintain heating and stirring for 12 hours.
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Validation Check: Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the peak corresponding to the starting bromide completely disappears, and the target mass ( m/z 237.0 [M+H]+ ) dominates the chromatogram.
-
-
Workup & Purification: Cool the mixture to room temperature. Dilute with Ethyl Acetate (100 mL) and wash sequentially with distilled water (2 x 50 mL) and saturated brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Causality: The basic aqueous washes are critical for removing inorganic salts and residual, highly polar boronic acid byproducts, preventing streaking on the silica column.
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Downstream Functionalization
The true value of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde lies in its highly reactive formyl group. It serves as a central hub for generating diverse libraries of drug-like molecules.
Fig 2: Downstream functionalization pathways of the versatile aldehyde moiety.
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Reductive Amination: Treatment with primary or secondary amines in the presence of sodium triacetoxyborohydride ( NaBH(OAc)3 ) yields bulky, lipophilic benzylamines. This is a standard maneuver for introducing basic centers capable of forming salt bridges with target proteins.
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Wittig Olefination: Reaction with phosphonium ylides converts the aldehyde into substituted styrenes, which can be further reduced or utilized in ring-closing metathesis.
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Pinnick Oxidation: Mild oxidation using sodium chlorite ( NaClO2 ) yields the corresponding carboxylic acid, a prime candidate for amide coupling with complex amine fragments.
Conclusion
4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde is a premier scaffold for the development of conformationally restricted, metabolically stable biaryl therapeutics. By leveraging robust, self-validating Suzuki-Miyaura coupling protocols, researchers can efficiently synthesize this core and utilize its aldehyde functionality to explore vast chemical space in drug discovery campaigns.
References
-
MDPI. "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives." Source: mdpi.com. URL: [Link]
-
ACS Publications. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Source: acs.org. URL: [Link]
Reactivity Dynamics of the Aldehyde Functional Group in Polyfluorinated Aromatic Compounds: A Technical Whitepaper
Executive Summary
Polyfluorinated aromatic aldehydes, such as pentafluorobenzaldehyde (PFBA) and its halogenated derivatives, represent a highly versatile class of building blocks in advanced organic synthesis, materials science, and drug development. The unique reactivity of these compounds stems from an electronic dichotomy: the highly electrophilic nature of the formyl carbon competes and cooperates with the extreme electron deficiency of the polyfluorinated aromatic ring.
This whitepaper provides an in-depth technical analysis of the reactivity of the aldehyde functional group in polyfluorinated systems. By exploring the delicate balance between Nucleophilic Aromatic Substitution (SNAr) and nucleophilic addition to the carbonyl, we provide researchers with the mechanistic insights and self-validating protocols necessary to harness these compounds for the synthesis of complex therapeutics, including multifunctionalized tetrapyrroles for Photodynamic Therapy (PDT).
The Electronic Dichotomy: SNAr vs. Carbonyl Addition
The reactivity of polyfluorinated benzaldehydes is governed by the profound electron-withdrawing effects of both the multiple fluorine atoms and the formyl group. Fluorine is the ultimate leaving group in SNAr reactions due to its high electronegativity, which stabilizes the anionic Meisenheimer transition state.
When a polyfluorinated benzaldehyde is exposed to a nucleophile, two primary reaction pathways emerge:
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Direct SNAr : The nucleophile attacks the aromatic ring directly. The formyl group strongly activates the ortho and para positions. In completely fluorinated systems like PFBA, the para-fluorine is typically the most thermodynamically favored site for displacement due to minimal steric hindrance and optimal resonance stabilization.
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Carbonyl Addition : The nucleophile attacks the formyl carbon, leading to the formation of a tetrahedral intermediate (e.g., a hemiacetal when reacting with alcohols/alkoxides, or an imine with amines).
Historically, these competing pathways were viewed as a synthetic nuisance. However, recent quantum mechanical (QM) analyses and empirical studies have demonstrated that carbonyl addition can actually act as a directing mechanism for highly regioselective SNAr reactions.
Bifurcated reaction pathways of polyfluorinated benzaldehydes under nucleophilic attack.
Mechanistic Deep Dive: Hemiacetal-Directed Regioselectivity
A fascinating manifestation of the aldehyde group's reactivity is its ability to direct SNAr regioselectivity via a transient addition intermediate. A landmark study on 2,3,6-trifluoro-4-bromobenzaldehyde demonstrated that reaction with sodium methoxide exclusively yields the ortho (C2) displacement product, despite the presence of multiple labile halogens 1.
The Causality of Selectivity: Why does the reaction bypass the expected para-bromo or alternate ortho-fluoro displacement? QM calculations reveal that the reaction does not proceed via direct SNAr. Instead, the methoxide first undergoes nucleophilic addition to the highly electrophilic aldehyde, forming a sodium hemiacetal salt.
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Transition State Stabilization: Methanol solvent molecules integrate into the transition state, creating a hydrogen-bonded network that specifically lowers the activation energy for nucleophilic attack at the adjacent C2 position (calculated at 21.45 kcal/mol) 1.
-
LUMO Accessibility: The Lowest Unoccupied Molecular Orbital (LUMO) lobe at C2 is sterically and electronically more accessible than C6 when the hemiacetal is formed. Upon aqueous workup, the hemiacetal hydrolyzes back to the aldehyde, masking the complex directing mechanism that occurred during the reaction.
Synthetic Applications in Drug Development (PDT & Porphyrins)
In the realm of drug development, particularly for Photodynamic Therapy (PDT), the dual reactivity of PFBA is exploited sequentially. The aldehyde group is first utilized for its condensation properties, followed by the exploitation of the polyfluorinated ring for late-stage functionalization.
By reacting PFBA with dipyrromethanes (DPM) under Lewis acid catalysis, researchers can synthesize trans-A2B2-porphyrins and BODIPY derivatives bearing pentafluorophenyl (PFP) substituents 2. Once the macrocycle is formed, the para-fluorine atom of the PFP group becomes highly activated and undergoes regiospecific SNAr with amines, alcohols, or thiols. This allows for the precise tuning of the chromophore's aqueous solubility and biological targeting capabilities without degrading the sensitive porphyrin core [[3]]().
Workflow for synthesizing multifunctionalized tetrapyrroles via PFBA condensation and SNAr.
Quantitative Reactivity Profiles
The table below summarizes the reactivity profiles of polyfluorinated benzaldehydes based on the chosen nucleophile and reaction conditions, highlighting the shift in regioselectivity.
| Substrate | Nucleophile / Reagent | Primary Reaction Pathway | Regioselectivity | Typical Yield | Ref |
| 2,3,6-trifluoro-4-bromobenzaldehyde | NaOMe / MeOH (65 °C) | Hemiacetal-directed SNAr | Ortho (C2-F displacement) | >90% | 1 |
| Pentafluorobenzaldehyde (PFBA) | Dipyrromethane / BF3·OEt2 | Carbonyl Condensation | Formyl Carbon | 30–45% | 2 |
| PFP-substituted Porphyrin | Primary Amines / DMSO | Direct SNAr | Para (C4-F of PFP group) | 75–85% | 3 |
| Aryl Aldehydes + Perfluoroarenes | N-Heterocyclic Carbenes (NHC) | Umpolung SNAr | Carbonyl Carbon to Arene | up to 95% | 4 |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality principles and in-process analytical checkpoints.
Protocol A: Hemiacetal-Directed Regioselective Ortho-SNAr
Objective: Displace the C2-fluorine of 2,3,6-trifluoro-4-bromobenzaldehyde selectively over the C4-bromine.
-
Preparation: Dissolve 1.0 eq of 2,3,6-trifluoro-4-bromobenzaldehyde in anhydrous methanol (0.2 M). Causality: Methanol is strictly required as it actively participates in the transition state to stabilize the hemiacetal intermediate.
-
Nucleophile Addition: Cool the solution to 0 °C. Dropwise, add 1.1 eq of a 25% NaOMe/MeOH solution. Stir for 15 minutes, then elevate the temperature to 65 °C for 12 hours. Causality: The 65 °C heating is mandatory to overcome the specific 21.45 kcal/mol activation barrier required for the Meisenheimer complex formation at the C2 position.
-
In-Process Validation (4 Hours): Pull a 0.1 mL aliquot, quench with D2O, extract with CDCl3, and analyze via 19F NMR. Validation Check: The disappearance of the specific ortho-fluorine signal (typically ~δ -112 ppm) and the retention of the meta-fluorine signals confirms the regioselectivity is on track. If multiple fluorine environments are disappearing, the temperature is too high, leading to unselective direct SNAr.
-
Workup: Cool to room temperature, quench with 1M HCl to pH 5, and extract with EtOAc. Causality: The acidic aqueous workup is required to hydrolyze the stable hemiacetal intermediate back into the free aldehyde.
Protocol B: Sequential Condensation and Para-SNAr for Porphyrin Functionalization
Objective: Synthesize a functionalized trans-A2B2-porphyrin using PFBA.
-
Macrocycle Condensation: In a light-shielded flask, dissolve PFBA (2.0 eq) and dipyrromethane (2.0 eq) in anhydrous CH2Cl2. Add BF3·OEt2 (0.1 eq) and stir at room temperature for 3 hours. Causality: The Lewis acid specifically activates the highly electrophilic carbonyl oxygen of PFBA, facilitating electrophilic aromatic substitution on the pyrrole rings without triggering premature SNAr on the PFP ring.
-
Oxidation: Add DDQ (1.5 eq) and stir for 1 hour to aromatize the porphyrinogen into the PFP-porphyrin. Purify via basic alumina chromatography.
-
Regiospecific SNAr: Dissolve the isolated PFP-porphyrin in DMSO. Add an excess of the desired primary amine (e.g., propargylamine) and stir at 50 °C for 6 hours. Causality: The porphyrin macrocycle sterically shields the ortho/meta fluorines, while the para-fluorine remains highly exposed and electronically activated, ensuring exclusive para-substitution.
-
Final Validation: Monitor via UV-Vis and 19F NMR. Validation Check: The UV-Vis Soret band (~415 nm) must remain sharp, confirming the macrocycle survived the basic conditions. In the 19F NMR spectrum, the characteristic para-fluorine triplet (δ -152 ppm) must completely disappear, leaving only the ortho and meta signals, validating complete and regiospecific functionalization.
References
- Highly Regioselective Snar of a Polyhalogenated Benzaldehyde Source: WuXi Biology URL
- FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones Source: Organic Letters - ACS Publications URL
- Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy Source: PubMed URL
- Nucleophilic Substitution on (Pentafluorophenyl)
Sources
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- 2. Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Modulating Carbonyl Reactivity: The Electronic Effects of Fluorine Substituents on Benzaldehyde Chemistry
Executive Summary
The introduction of a fluorine atom onto an aromatic ring is a cornerstone strategy in modern synthetic and medicinal chemistry. When applied to benzaldehyde, fluorine substitution fundamentally alters the physicochemical properties and reactivity of the formyl group. Unlike other halogens, fluorine possesses a unique dual-character: it is the most electronegative element in the periodic table, exerting a powerful electron-withdrawing inductive effect (-I), yet its small size and non-bonding lone pairs allow for effective orbital overlap with the aromatic π -system, resulting in an electron-donating resonance effect (+R or +M)[1].
This technical guide provides an in-depth analysis of how the regiochemistry of fluorine substitution (ortho, meta, or para) dictates the electrophilicity, hydration propensity, and nucleophilic addition kinetics of benzaldehyde derivatives.
Mechanistic Foundations: The Dichotomy of Inductive and Resonance Effects
The reactivity of the carbonyl carbon in benzaldehyde is strictly governed by its electrophilicity. Aldehydes are inherently more reactive toward nucleophiles than ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl/aryl group[2],[3]. Fluorine substitution perturbs this baseline electrophilicity through highly position-dependent mechanisms.
The Meta Position: Unmitigated Electron Withdrawal
In meta-fluorobenzaldehyde, the fluorine atom is electronically isolated from the carbonyl group in terms of resonance. The +R effect cannot delocalize electron density onto the carbonyl carbon. Consequently, the purely electron-withdrawing inductive effect (-I) dominates[1]. This creates a highly electron-deficient carbonyl carbon, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and maximizing susceptibility to nucleophilic attack.
The Para Position: Competing Electronic Forces
In para-fluorobenzaldehyde, the -I effect pulls electron density away from the ring through the σ -framework. However, the +R effect simultaneously donates electron density through the π -framework directly to the para position, partially offsetting the inductive withdrawal[1]. This competition results in a net electronic effect that is only marginally more electron-withdrawing than an unsubstituted hydrogen atom.
The Ortho Position: Proximity and Field Effects
Ortho-fluorobenzaldehyde presents the most complex microenvironment. While it experiences both -I and +R effects, the extreme proximity of the highly electronegative fluorine atom to the carbonyl group introduces strong through-space field effects and dipole-dipole repulsions[1]. Furthermore, steric hindrance, though minimal for fluorine compared to heavier halogens, can still influence the trajectory of incoming bulky nucleophiles.
Mechanistic divergence of fluorine's electronic effects based on regiochemistry.
Quantitative Structure-Activity Relationships
The empirical quantification of these electronic effects is best captured by Hammett substituent constants ( σ ). A positive σ value indicates a net electron-withdrawing effect, while a negative value indicates electron donation[4],[5]. Furthermore, the hydration equilibrium constant ( Khyd ) serves as a direct thermodynamic probe for carbonyl electrophilicity; more electrophilic carbonyls exhibit a greater thermodynamic driving force to form the gem-diol hydrate in aqueous media[6],[7].
Table 1: Physicochemical Parameters of Fluorobenzaldehydes
| Compound | Hammett Constant ( σ )[4] | Dominant Electronic Effect | Relative Electrophilicity | Hydration Propensity ( Khyd Trend) |
| Benzaldehyde | 0.00 (Baseline) | None | Baseline | Low |
| 2-Fluorobenzaldehyde | N/A (Ortho effect) | -I > +R (Field/Proximity) | High | Moderate-High |
| 3-Fluorobenzaldehyde | +0.34 ( σm ) | Pure -I | Highest | High |
| 4-Fluorobenzaldehyde | +0.06 ( σp ) | Competing -I ≈ +R | Moderate | Low-Moderate |
Note: The highly positive σm value (+0.34) confirms that the meta-position exerts the strongest net electron withdrawal, directly translating to the highest electrophilicity among the isomers.
Experimental Methodologies
To rigorously evaluate the impact of fluorine substitution on benzaldehyde chemistry, researchers must employ self-validating experimental workflows. The following protocols are designed to ensure data integrity by embedding internal controls and utilizing orthogonal analytical techniques.
Protocol A: Kinetic Profiling of Nucleophilic Addition (Hydride Reduction)
Objective: Determine the relative second-order rate constants ( k2 ) for the reduction of fluorobenzaldehyde isomers using sodium borohydride ( NaBH4 ). Causality & Design Choice: NaBH4 is selected as a standard, measurable nucleophile. To make the system self-validating, a non-reactive internal standard (4-fluorotoluene) is included. This ensures that any variations in 19F NMR integration are normalized against a stable baseline, eliminating errors from solvent evaporation or instrument shimming fluctuations[8].
Step-by-Step Procedure:
-
Solution Preparation: Prepare a 0.1 M solution of the target fluorobenzaldehyde in anhydrous methanol. Add exactly 0.05 M of 4-fluorotoluene as the internal standard.
-
Temperature Control: Equilibrate the reaction vessel in a cryocooler at precisely 0.0 °C to slow the reaction kinetics to a measurable timescale.
-
Nucleophile Introduction: Rapidly inject a standardized 0.05 M solution of NaBH4 in methanol (pre-chilled to 0.0 °C) under vigorous magnetic stirring.
-
Time-Course Sampling: At precise intervals (e.g., 10, 30, 60, 120, 300 seconds), withdraw 100 μ L aliquots.
-
Quenching (Critical Step): Immediately inject each aliquot into a vial containing 500 μ L of cold saturated aqueous NH4Cl . Causality: The mildly acidic NH4Cl instantly destroys unreacted NaBH4 , freezing the kinetic snapshot and preventing further reduction during analysis.
-
Extraction & Analysis: Extract the quenched mixture with 500 μ L of CDCl3 . Analyze the organic layer via 19F NMR.
-
Data Processing: Integrate the starting material peak (e.g., ~ -105 ppm for 4-fluorobenzaldehyde) and the resulting benzyl alcohol product peak, normalizing against the 4-fluorotoluene standard (-118 ppm). Plot ln([Aldehyde]t/[Aldehyde]0) vs. time to extract the pseudo-first-order rate constant, then derive k2 .
Standardized workflow for kinetic profiling of nucleophilic addition to fluorobenzaldehydes.
Protocol B: Thermodynamic Determination of Hydration Constants ( Khyd )
Objective: Quantify the equilibrium constant for the formation of gem-diols in aqueous media. Causality & Design Choice: Aldehyde hydration is an equilibrium process. Using a 50:50 D2O / H2O mixture allows for sufficient aqueous concentration to drive hydration while providing the necessary deuterium lock for NMR spectroscopy. Measuring across multiple temperatures allows for a van 't Hoff analysis, validating that the observed shift is a true thermodynamic equilibrium[6].
Step-by-Step Procedure:
-
Sample Preparation: Dissolve 10 mg of the fluorobenzaldehyde in 0.6 mL of a 50:50 D2O / H2O mixture directly in an NMR tube. (A co-solvent like 5% DMSO- d6 may be added if solubility is poor).
-
Equilibration: Seal the tube and incubate at 25.0 °C for 24 hours to ensure complete thermodynamic equilibrium is reached.
-
NMR Acquisition: Acquire quantitative 1H and 19F NMR spectra. Ensure the relaxation delay ( D1 ) is set to at least 5×T1 (typically >10 seconds) to ensure accurate integration of both species[9].
-
Quantification: In the 1H NMR, integrate the sharp formyl proton singlet (~9.9 - 10.5 ppm) against the gem-diol methine proton (~5.5 - 6.0 ppm)[9]. Cross-validate this ratio using the distinct 19F signals of the aldehyde and the hydrate.
-
Calculation: Calculate Khyd=[Hydrate]/[Aldehyde] .
-
Thermodynamic Validation: Repeat the measurement at 15 °C, 35 °C, and 45 °C. Plot ln(Khyd) vs. 1/T to extract ΔH and ΔS , proving the thermodynamic nature of the measurement.
Implications in Drug Development
Understanding the electronic nuances of fluorobenzaldehydes is critical for medicinal chemists. Fluorine is frequently utilized as a bioisostere for hydrogen to block metabolic oxidation sites (e.g., CYP450 metabolism). However, when positioned near a reactive electrophile like a carbonyl (or a subsequent derivative like an imine or alcohol), the regiochemistry of the fluorine dictates the molecule's overall stability.
For instance, utilizing a meta-fluoro substituent will drastically lower the pKa of an adjacent alcohol (formed post-reduction) or increase the susceptibility of an imine to hydrolysis compared to a para-fluoro substituent. This allows drug development professionals to precisely tune the lipophilicity ( logD ), metabolic half-life, and target binding affinity of the active pharmaceutical ingredient.
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- 9. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Synthesis protocol for 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde
An Application Note for the Synthesis of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde via Suzuki-Miyaura Cross-Coupling
Introduction
4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde is a highly functionalized biaryl aldehyde, a structural motif of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of multiple fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block for medicinal chemistry. The synthesis of such unsymmetrical biaryls is efficiently achieved through palladium-catalyzed cross-coupling reactions.[1]
This document provides a detailed protocol for the synthesis of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde using the Suzuki-Miyaura cross-coupling reaction. This method is renowned for its mild reaction conditions, tolerance of a wide array of functional groups, and the general commercial availability and stability of its organoboron reagents.[1][2] The protocol outlines the coupling of 4-bromo-3-fluorobenzaldehyde with (2,6-difluorophenyl)boronic acid, catalyzed by a palladium(0) complex.
Reaction Scheme
The overall transformation is depicted below:
Figure 1: Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.[3] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromo-3-fluorobenzaldehyde), inserting itself into the carbon-bromine bond. This forms a new Pd(II) intermediate.[3]
-
Transmetalation: The organoboron reagent ((2,6-difluorophenyl)boronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-determining step. The base is critical for facilitating this transfer.[2][4]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3]
Quantitative Data Summary
The following table outlines the reagents, molecular weights, and quantities required for a representative 1.0 mmol scale reaction.
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 4-Bromo-3-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 1.0 | 1.0 | 203 mg |
| (2,6-Difluorophenyl)boronic acid | C₆H₅BF₂O₂ | 157.91 | 1.2 | 1.2 | 189 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 | 0.02 | 4.5 mg |
| SPhos | C₂₇H₃₃O₂P | 410.52 | 0.04 | 0.04 | 16.4 mg |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 2.0 | 2.0 | 425 mg |
| Toluene | C₇H₈ | 92.14 | - | - | 5.0 mL |
| Water (degassed) | H₂O | 18.02 | - | - | 0.5 mL |
Detailed Experimental Protocol
This protocol is a robust starting point; optimization may be required depending on the purity of reagents and specific laboratory conditions.[5]
Materials & Equipment:
-
50 mL Schlenk flask or oven-dried round-bottom flask
-
Magnetic stir bar and stirrer/hotplate
-
Condenser
-
Inert atmosphere line (Nitrogen or Argon) with bubbler
-
Syringes and needles for solvent transfer
-
Standard laboratory glassware for work-up (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar in a 50 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add 4-bromo-3-fluorobenzaldehyde (203 mg, 1.0 mmol), (2,6-difluorophenyl)boronic acid (189 mg, 1.2 mmol), potassium phosphate (425 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).[5]
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Solvent Addition and Reaction:
-
Add degassed toluene (5.0 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-18 hours).
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with saturated brine solution (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]
-
-
Purification:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde as a solid or oil.
-
Synthesis Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Characterization
The identity and purity of the final product, 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde, should be confirmed using standard analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the successful formation of the biaryl bond.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[7]
-
Infrared (IR) Spectroscopy: To identify the characteristic aldehyde carbonyl stretch.
References
- Vertex AI Search. (2026, February 28).
- Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Chemistry LibreTexts. (2023, August 8). 12.
- DSpace@MIT.
- Slideshare. Pd catalyzed C-C Coupling reactions- a short introduction (Nobel Prize 2010).
- ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- ACS Publications. (2020, October 27). Synthesis of Biaryls via Decarbonylative Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Aryl Anhydrides. The Journal of Organic Chemistry.
- ResearchGate. (2025, August 3).
- PMC. (2022, January 4).
- BenchChem.
- Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- BenchChem. 4-Fluorobenzaldehyde-2,3,5,6-D4 chemical properties.
- ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O.
- Wikipedia. Fluorobenzaldehyde.
- Synlett.
- PrepChem.com.
- Google Patents. US4845304A - Process for producing fluorobenzaldehydes.
- PMC. Syntheses of meta-[18F]Fluorobenzaldehyde and meta-[18F]Fluorobenzylbromide from Phenyl(3-Formylphenyl) Iodonium Salt Precursors.
- Sigma-Aldrich. 4-Chloro-2,6-difluorobenzaldehyde 97 252004-45-8.
- Malaysian Journal of Chemistry. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
- Sigma-Aldrich. 3-Fluorobenzaldehyde 97 456-48-4.
- CDH Fine Chemical.
- CymitQuimica. CAS 459-57-4: 4-Fluorobenzaldehyde.
- PMC - NIH. Organoborane coupling reactions (Suzuki coupling).
- Bentham Open. (2008, May 1). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
- PMC. A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges.
- Google Patents.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Purification Protocols for 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde
Context and Synthetic Challenges
Fluorine introduction is a cornerstone operation in modern drug development, utilized to systematically modulate lipophilicity, metabolic stability, and target binding affinity[1]. 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde is a highly valuable trifluorinated biaryl intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs).
The synthesis of such complex biaryl systems overwhelmingly relies on palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[2]. While these couplings are robust, the resulting crude reaction mixtures are notoriously complex. They typically contain unreacted boronic acids, dehalogenated starting materials, and homocoupled biaryl byproducts[2]. Furthermore, the introduction of multiple fluorine atoms significantly alters the electronic and steric profile of the biaryl system[3]. In practice, this strong inductive effect often overrides the polarity of the aldehyde moiety, causing the target molecule to co-elute with non-carbonyl synthetic impurities during standard silica gel chromatography. Therefore, a multi-dimensional, chemoselective purification strategy is required.
Physicochemical Profiling
Understanding the physical parameters of the target molecule is critical for designing an orthogonal purification strategy. The predicted properties of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde dictate our solvent choices and thermal limits[4].
| Property | Value |
| Chemical Name | 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde |
| CAS Number | 1520522-88-6 |
| Molecular Formula | C₁₃H₇F₃O |
| Molecular Weight | 236.19 g/mol |
| Density (Predicted) | 1.319 ± 0.06 g/cm³ |
| Boiling Point (Predicted) | 295.5 ± 40.0 °C |
Purification Strategy & Workflow
To achieve pharmaceutical-grade purity (>99.5%), we bypass standard polarity-based separation in the first step and instead exploit the chemoselectivity of the aldehyde moiety. The reaction of the bisulfite ion with aldehydes to form charged, water-soluble adducts is a highly effective method for isolating carbonyls from complex lipophilic mixtures[5]. Following this chemical filtration, an orthogonal silica gel polish and low-temperature crystallization are employed to remove trace degradants.
Fig 1. Chemoselective purification workflow for fluorinated biaryl aldehydes.
Experimental Protocols
Protocol 1: Chemoselective Bisulfite Extraction
-
Causality: The highly lipophilic nature of the trifluorinated biaryl system prevents efficient interaction with purely aqueous reagents. By dissolving the crude mixture in a water-miscible solvent (methanol or DMF), we ensure intimate contact between the bisulfite ion and the sterically accessible aldehyde, driving the formation of the α-hydroxy sulfonate adduct[5]. Non-carbonyl impurities (like Suzuki homocoupling products) remain uncharged and are partitioned into an immiscible organic solvent.
-
Self-Validation System: The extraction is self-validating. Before discarding the organic phase, a Thin-Layer Chromatography (TLC) check (Hexanes/EtOAc 8:2, UV 254 nm) must show the complete absence of the target aldehyde spot, confirming 100% conversion to the aqueous adduct.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of the crude Suzuki reaction mixture in 10 mL of Methanol (or DMF if solubility is poor).
-
Adduct Formation: Transfer to a separatory funnel and add 15 mL of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃). Shake vigorously for 3-5 minutes. A white precipitate (the adduct) may begin to form at the interface.
-
Phase Separation: Add 25 mL of deionized water to fully solubilize the adduct, followed by 25 mL of 10% Ethyl Acetate in Hexanes. Shake vigorously and allow the layers to separate.
-
Validation: Spot the top organic layer on a TLC plate. If the aldehyde is absent, discard the organic layer (contains biaryl impurities). Retain the bottom aqueous layer.
-
Regeneration: Transfer the aqueous layer to a clean flask. Add 30 mL of Ethyl Acetate. While stirring vigorously, add 50% NaOH dropwise until the aqueous layer reaches a stable pH of 12 (verify with pH paper)[5].
-
Extraction: Transfer back to the separatory funnel, separate the layers, and extract the aqueous phase with an additional 20 mL of Ethyl Acetate. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Protocol 2: Orthogonal Polish via Flash Chromatography
-
Causality: While bisulfite extraction is highly specific, the high-pH regeneration step can occasionally lead to trace degradation or epimerization. Furthermore, the strong electron-withdrawing nature of the three fluorine atoms decreases the basicity of the aromatic system, altering its interaction with the acidic silanol groups of the silica gel. A mild gradient elution ensures the removal of these trace polar impurities.
-
Self-Validation System: Fractions are validated via LC-MS to ensure the mass matches the target (m/z 237.0 [M+H]⁺) and purity exceeds 98% before proceeding to crystallization.
Step-by-Step Methodology:
-
Column Preparation: Pre-equilibrate a silica gel column (20 g silica per 1 g of enriched aldehyde) with 100% Heptane.
-
Loading: Dry-load the concentrated aldehyde from Protocol 1 onto a small amount of silica gel and apply to the top of the column.
-
Elution: Run a shallow gradient from 100% Heptane to 15% Ethyl Acetate in Heptane. The fluorinated aldehyde will elute earlier than non-fluorinated analogs due to the decreased hydrogen-bonding capacity of the fluorinated rings.
-
Collection: Combine fractions containing the pure product (identified via TLC, Rf ~0.4 in 9:1 Heptane/EtOAc) and concentrate under reduced pressure to yield a pale yellow oil or semi-solid.
Protocol 3: Low-Temperature Crystallization (Final Polish)
-
Causality: To achieve >99.5% pharmaceutical-grade purity and remove trace residual solvents (e.g., EtOAc, Heptane) trapped in the crystal lattice, a solvent/anti-solvent low-temperature crystallization is employed.
-
Self-Validation System: The final product is validated via Quantitative NMR (qNMR) using an internal standard to confirm absolute weight-percent purity and the complete absence of solvent peaks.
Step-by-Step Methodology:
-
Dissolution: Dissolve the concentrated aldehyde in a minimal volume of warm Methyl tert-butyl ether (MTBE) (approx. 2 mL/g).
-
Anti-Solvent Addition: Slowly add cold Heptane dropwise while stirring until the solution becomes slightly turbid (the cloud point).
-
Crystallization: Remove from stirring and place the flask in a 4 °C refrigerator for 12 hours to allow slow, highly ordered crystal growth.
-
Isolation: Filter the resulting crystals through a chilled Büchner funnel, wash with 2 mL of ice-cold Heptane, and dry under high vacuum (<0.1 mbar) for 6 hours.
References
- 4-(2,6-Difluorophenyl)
- Source: nih.
- A Technical Guide to Fluorinated Biaryl Compounds ...
- Source: acs.
- Source: acs.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde CAS#: 1520522-88-6 [m.chemicalbook.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR analysis of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde
An Application Note on the High-Resolution 1H NMR Analysis of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde
Abstract
This application note provides a comprehensive guide and a detailed protocol for the acquisition and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde. This compound, a key building block in medicinal chemistry and materials science, presents a unique analytical challenge due to complex spin-spin couplings between protons (1H) and fluorine (19F) nuclei across multiple bonds. This guide emphasizes the causality behind experimental choices, from sample preparation to data processing, to ensure the generation of a high-fidelity spectrum. We will delve into the interpretation of intricate splitting patterns arising from both through-bond and potential through-space H-F couplings, providing researchers with the tools to confidently elucidate the structure and purity of this and structurally related polyfluorinated biaryl compounds.
Principle and Objectives
The structural elucidation of polyfluorinated organic molecules by 1H NMR spectroscopy requires a nuanced approach. The presence of spin-active 19F nuclei (I=½, 100% natural abundance) introduces heteronuclear J-coupling, which splits proton signals in addition to the conventional homonuclear H-H couplings.[1][2] The magnitude of these H-F coupling constants (nJHF) is dependent on the number of intervening bonds (n) and the spatial orientation of the coupled nuclei.
The primary objectives of this protocol are:
-
To establish a robust methodology for preparing a high-quality NMR sample of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde suitable for high-resolution analysis.
-
To define optimal NMR acquisition parameters to resolve complex multiplets and obtain a spectrum with a high signal-to-noise ratio.
-
To provide a detailed framework for the interpretation of the 1H NMR spectrum, including the assignment of all proton resonances and the analysis of H-H and H-F coupling constants.
-
To discuss the potential for long-range and through-space H-F couplings that can provide deeper conformational insights.[3][4]
Molecular Structure and Proton Numbering:
For clarity throughout this note, the protons of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde are numbered as follows:
Detailed Experimental Protocol
This protocol is designed for a standard 400 MHz (or higher) NMR spectrometer.
Sample Preparation
The quality of the NMR spectrum is fundamentally dependent on the quality of the sample. Following a meticulous sample preparation procedure is critical for achieving high-resolution data.
Materials:
-
4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (5-10 mg)
-
Deuterated chloroform (CDCl3), 0.6-0.7 mL
-
High-quality 5 mm NMR tube (e.g., Wilmad-LabGlass 535-PP or equivalent)
-
Glass Pasteur pipette and bulb
-
Small plug of glass wool (do not use cotton)[5]
-
Clean, dry vial for dissolving the sample
Step-by-Step Procedure:
-
Weighing: Accurately weigh approximately 5-10 mg of the solid compound into a clean, dry vial. For a standard 1H NMR spectrum, this amount provides excellent signal-to-noise in a few minutes of acquisition time.[6][7]
-
Dissolution: Add ~0.7 mL of CDCl3 to the vial. Chloroform-d is a common first choice for many organic molecules due to its excellent solubilizing properties and relatively simple residual solvent signal.[8]
-
Mixing: Gently swirl the vial to ensure the sample is completely dissolved. Complete dissolution is crucial; suspended solid particles will severely degrade the magnetic field homogeneity, leading to broad spectral lines that cannot be corrected by shimming.[5][6]
-
Filtration: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette.
-
Transfer: Using the pipette, filter the solution directly into the NMR tube. This step removes any microscopic particulate matter.[8] The final solvent height in the tube should be approximately 5 cm (0.7 mL).[9]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
NMR Data Acquisition Workflow
The following workflow outlines the key stages from sample insertion to data collection.
Caption: Experimental workflow for 1H NMR analysis.
Spectrometer Parameters
Optimal parameters are essential for resolving the fine structure of the coupled signals. The following settings are recommended for a 400 MHz instrument.
| Parameter | Recommended Value | Rationale |
| Pulse Angle (p1) | 30-45 degrees | A smaller flip angle allows for a shorter relaxation delay without saturating the spins, increasing throughput. |
| Acquisition Time (aq) | ≥ 3.0 s | Ensures sufficient data points are collected for the free induction decay (FID) to fully decay, resulting in sharp lines. |
| Relaxation Delay (d1) | 2.0 s | A delay of 2 seconds is generally sufficient for qualitative 1H NMR. For quantitative analysis, this should be increased to 5x the longest T1 value. |
| Number of Scans (ns) | 8-16 | Provides an excellent signal-to-noise ratio for a ~10 mg sample. |
| Spectral Width (sw) | 16 ppm (approx. 6400 Hz) | Covers the full range of expected proton chemical shifts, from aliphatic impurities to the aldehydic proton. |
| Receiver Gain (rg) | Auto-adjusted | The instrument automatically sets the gain to optimize signal detection without ADC overflow. |
Data Processing and Spectral Interpretation
Raw FID data should be processed using standard NMR software such as MestReNova, TopSpin, or ACD/Labs NMR Processor.[10][11][12][13] The typical processing sequence involves zero-filling, Fourier transformation, phase correction, and baseline correction. The spectrum should be referenced to the residual CDCl3 peak at δ 7.26 ppm.
Predicted 1H NMR Data
The chemical shifts and coupling patterns can be predicted based on the electronic environment and the influence of the fluorine substituents. The aldehyde proton is expected to be the most downfield signal, typically appearing between 9.5 and 10.5 ppm.[14][15] Protons on aromatic rings are generally found between 7.0 and 8.5 ppm.[16]
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Coupling to | nJHF (Hz) | nJHH (Hz) |
| H-1 (CHO) | ~10.2 | d | F-3 | 4JHF ≈ 2-3 | - |
| H-2 | ~7.8 | dd | H-5, F-3 | 5JHF ≈ 0-1 | 3JHH ≈ 8 |
| H-5 | ~7.6 | ddd | H-6, H-2, F-3 | 3JHF ≈ 6-8 | 4JHH ≈ 2, 3JHH ≈ 8 |
| H-6 | ~7.5 | t | H-5, F-2', F-6' | - | 3JHH ≈ 8 |
| H-4' | ~7.2 | tt | F-2', F-6', H-3', H-5' | 3JHF ≈ 8-10 | 3JHH ≈ 8 |
| H-3', H-5' | ~7.0 | t | F-2', F-6', H-4' | 4JHF ≈ 6-7 | 3JHH ≈ 8 |
Note: These are estimated values. Actual values may vary. The multiplicity of H-6 and H-3'/H-5' may appear as complex multiplets due to overlapping couplings of similar magnitude.
Detailed Interpretation
Aldehydic Region (δ ~10.2 ppm):
-
The H-1 proton is expected to be a sharp signal far downfield.
-
Its primary coupling will be to the fluorine at position 3 (a four-bond coupling, 4JHF). This should result in a clean doublet with a J-value of approximately 2-3 Hz.[17] A very weak coupling to H-2 might also be observable.
-
A fascinating aspect to consider is the potential for through-space coupling to one of the ortho-fluorines (F-2' or F-6') on the adjacent ring.[4] This would depend on the rotational conformation of the biaryl system and could lead to further fine splitting of the aldehyde signal.
Benzaldehyde Ring Protons (δ ~7.5 - 7.8 ppm):
-
H-2: This proton is ortho to the aldehyde group and meta to the fluorine. It will be coupled to H-5 (3JHH, ortho, ~8 Hz) and more weakly to F-3 (5JHF, ~0-1 Hz). The expected pattern is a doublet of doublets (dd), though the small H-F coupling may not be fully resolved.
-
H-5: This proton experiences coupling from H-6 (3JHH, ortho, ~8 Hz), H-2 (4JHH, para, ~2 Hz), and F-3 (3JHF, ortho, ~6-8 Hz). This will result in a complex doublet of doublet of doublets (ddd) pattern.
-
H-6: This proton is coupled to H-5 (3JHH, ortho, ~8 Hz). Due to its proximity to the other aromatic ring, it may also experience through-space coupling to the ortho-fluorines (F-2', F-6'), potentially appearing as a triplet or a more complex multiplet.
2,6-Difluorophenyl Ring Protons (δ ~7.0 - 7.2 ppm):
-
H-4': This proton is flanked by two meta-fluorines (F-2', F-6') and two ortho-protons (H-3', H-5'). It will be split into a triplet by the two equivalent fluorines (3JHF, ~8-10 Hz), and each of these lines will be further split into a triplet by the two equivalent protons (3JHH, ~8 Hz), resulting in a triplet of triplets (tt).
-
H-3' and H-5': These two protons are chemically equivalent. They will be split into a triplet by the two adjacent ortho- and para-fluorines (4JHF, ~6-7 Hz) and further split by H-4' (3JHH, ~8 Hz). The pattern will likely appear as a complex triplet or multiplet.
Caption: Key through-bond J-couplings in the molecule.
Conclusion
The is a powerful method for its structural verification and purity assessment. While the spectrum is complex, a systematic approach to acquisition and interpretation allows for the complete assignment of all proton signals. Understanding the principles of H-F coupling is paramount. The distinct patterns, particularly the triplet of triplets for H-4' and the downfield doublet for the aldehyde proton, serve as characteristic fingerprints for this class of compounds. This protocol provides a reliable framework for researchers working with polyfluorinated molecules, enabling them to extract maximal structural information from their NMR data.
References
-
Beilstein Journals. (n.d.). Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot - Supporting Information. Retrieved from [Link]
-
Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Dihydrogen contacts observed by through-space indirect NMR coupling. Retrieved from [Link]
-
ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from [Link]
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Georgia Institute of Technology. (n.d.). Recommended Software for NMR Data Process. Retrieved from [Link]
-
University of Delaware. (n.d.). NMR Data Processing Software. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
PubMed. (2012, January 16). Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved from [Link]
-
Bruker. (n.d.). TopSpin | NMR Data Analysis. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]
-
Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
ACS Publications. (2014, June 16). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 3-Fluorobenzaldehyde | C7H5FO | CID 68009. Retrieved from [Link]
-
ACS Publications. (2022, June 10). Distinguishing “Through-Space” from “Through-Bonds” Contribution in Indirect Nuclear Spin–Spin Coupling: General Approaches Applied to Complex JPP and JPSe Scalar Couplings. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
PubChem. (n.d.). (2,6-Difluorophenyl)acetonitrile | C8H5F2N | CID 69559. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 4-Fluorobenzaldehyde | C7H5FO | CID 68023. Retrieved from [Link]
-
University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
-
PubChem - NIH. (n.d.). o-Fluorobenzaldehyde | C7H5FO | CID 67970. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-[4-(2,6-Difluorophenyl)phenyl]-1,3-difluoro-benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Fluorobenzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
MDPI. (2020, May 31). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Retrieved from [Link]
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- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
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Application Note: 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde in Advanced Pharmaceutical Synthesis
Strategic Utility of Trifluorinated Biaryl Aldehydes in Targeted Therapeutics
Executive Summary
The strategic incorporation of fluorine into organic scaffolds has revolutionized modern drug discovery, offering unparalleled control over molecular conformation, metabolic stability, and target affinity ()[1]. Among advanced building blocks, 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (CAS: 1520522-88-6) stands out as a privileged precursor ()[2]. This highly specialized trifluorinated biaryl aldehyde is instrumental in the synthesis of targeted therapeutics, including kinase inhibitors and modulators for hyperproliferative diseases such as dihydrooxadiazinone derivatives ()[3].
This application note provides a comprehensive, self-validating guide to utilizing this precursor, bridging the physicochemical theory of its design with actionable, step-by-step synthetic protocols.
Physicochemical Profiling & Pharmacological Causality
In medicinal chemistry, fluorine is never added arbitrarily. The specific substitution pattern of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde serves three critical pharmacological and chemical functions:
-
Conformational Locking (Atropisomerism): The 2,6-difluoro substitutions on the proximal phenyl ring induce severe steric hindrance against the adjacent aromatic ring. This restricts rotation around the biaryl C-C bond, locking the molecule into an orthogonal conformation. This pre-organization minimizes the entropic penalty upon binding to deep, narrow hydrophobic pockets (e.g., in p38 MAP kinase or ALK).
-
Metabolic Shielding: Fluorination at the 2,6- and 3-positions effectively blocks cytochrome P450-mediated aromatic oxidation, significantly enhancing the in vivo half-life of the resulting drug candidate ()[4].
-
Electronic Modulation of the Electrophile: The highly electronegative 3-fluoro substituent withdraws electron density from the benzaldehyde ring via inductive effects. This hyper-sensitizes the aldehyde carbon to nucleophilic attack, dramatically accelerating condensation reactions. Causality dictates a synthetic trade-off: this same electrophilicity makes the aldehyde highly prone to forming unreactive gem-diols (hydrates) in the presence of trace moisture, necessitating strict anhydrous handling.
Fig 1: Pharmacological and chemical causality of the trifluorinated biaryl substitution pattern.
Quantitative Data Summaries
Table 1: Physicochemical Properties of the Precursor
| Property | Value | Pharmacological / Synthetic Relevance |
| Molecular Formula | C13H7F3O | - |
| Molecular Weight | 236.19 g/mol | Optimal trajectory for Lipinski's Rule of 5 compliance. |
| LogP (Predicted) | ~3.8 | High lipophilicity; enhances passive membrane permeability. |
| Boiling Point | 295.5 ± 40.0 °C | Indicates high thermal stability for high-temp cyclizations. |
| Density | 1.319 ± 0.06 g/cm³ | Standard dense packing typical of fluorinated aromatics. |
Table 2: Reaction Optimization Matrix for Reductive Amination
Demonstrating the self-validating necessity of anhydrous conditions and mild reductants.
| Reducing Agent | Solvent | Additive (Water Scavenger) | Aldehyde Conversion | Target Amine Yield | Primary Byproduct |
| NaBH4 | MeOH | None | 100% | < 10% | Biaryl Alcohol (Premature Reduction) |
| STAB | DCM | None | 40% | 35% | Unreacted Aldehyde Hydrate |
| STAB | DCE | MgSO4 | 75% | 68% | Trace Alcohol |
| STAB | DCE | 4Å Molecular Sieves | > 99% | 92% | None (Clean Conversion) |
Synthetic Workflows & Protocols
To successfully harness this building block, researchers must design protocols that account for its unique electronic properties. Below are self-validating methodologies for two primary derivatization pathways.
Fig 2: Experimental workflow for dual synthetic pathways of the fluorinated biaryl scaffold.
Protocol A: Reductive Amination for Secondary/Tertiary Amine Scaffolds
Causality & Rationale: Standard reducing agents like Sodium Borohydride ( NaBH4 ) will prematurely reduce this hyper-electrophilic aldehyde to the corresponding alcohol before the imine has time to form. Therefore, Sodium Triacetoxyborohydride (STAB)—a milder reagent that selectively reduces protonated imines—is mandatory. Furthermore, due to the hydrate-forming tendency of the 3-fluoroaldehyde, strictly anhydrous conditions with physical water scavengers (4Å Molecular Sieves) are required to drive the equilibrium toward the imine.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged flask, dissolve 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (1.0 eq, 0.5 M) and the target primary/secondary amine (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE).
-
Dehydration: Add freshly activated 4Å molecular sieves (500 mg/mmol) and glacial acetic acid (1.2 eq) to catalyze imine formation. Stir at room temperature for 2 hours.
-
Self-Validation Check (IPC): Analyze an aliquot via TLC (Hexanes/EtOAc). The highly UV-active aldehyde spot must be >95% consumed. If a polar, UV-inactive spot persists, hydrate formation has occurred; add additional sieves and warm to 40°C.
-
-
Reduction: Cool the reaction to 0°C. Add STAB (1.5 eq) portion-wise over 15 minutes to control the mild exotherm. Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench & Workup: Quench the reaction with saturated aqueous NaHCO3 (until pH ~8). Extract with Dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Protocol B: Synthesis of Benzimidazole Pharmacophores
Causality & Rationale: Benzimidazoles are ubiquitous in oncology drugs. The condensation of our fluorinated aldehyde with 1,2-diamines is highly favored due to the activated carbonyl. Sodium metabisulfite ( Na2S2O5 ) is utilized as a mild, water-soluble oxidative cyclization agent. This prevents the over-oxidation or defluorination of the sensitive biaryl system that can occur with harsher oxidants (like DDQ or KMnO4 ).
Step-by-Step Methodology:
-
Condensation: Dissolve the aldehyde (1.0 eq) and substituted o-phenylenediamine (1.0 eq) in absolute ethanol (0.2 M). Stir at room temperature for 4 hours to form the Schiff base intermediate.
-
Oxidative Cyclization: Add an aqueous solution of Na2S2O5 (1.5 eq dissolved in minimal water). Heat the biphasic mixture to 80°C under reflux for 6 hours.
-
Self-Validation Check (IPC): LC-MS monitoring should show the disappearance of the intermediate mass [M+H] corresponding to the uncyclized Schiff base, transitioning entirely to the [M-2H+H] mass of the aromatized benzimidazole.
-
-
Isolation: Cool the mixture to 0°C. The highly lipophilic fluorinated benzimidazole typically precipitates directly from the ethanolic mixture. Filter the solid, wash with ice-cold ethanol, and dry in vacuo to yield the analytically pure product.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science.[Link]
- Bayer Pharma AG. (2019). WO2019025562A1 - Dihydrooxadiazinones.
Sources
Application Notes & Protocols: Knoevenagel Condensation with 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde
Introduction: Harnessing the Power of Fluorination in Knoevenagel Condensations
The Knoevenagel condensation is a fundamental and versatile reaction in organic synthesis, renowned for its efficiency in forming carbon-carbon double bonds.[1][2][3] The reaction involves a nucleophilic addition of an active methylene compound to an aldehyde or ketone, catalyzed by a base, followed by a dehydration step to yield an α,β-unsaturated product.[4][5][6] This transformation is a cornerstone in the synthesis of a wide array of valuable molecules, including pharmaceuticals, fine chemicals, and functional polymers.[1][7][8]
This guide focuses on a substrate of significant interest in medicinal chemistry: 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde . The strategic placement of three electron-withdrawing fluorine atoms on the benzaldehyde scaffold is anticipated to render the carbonyl carbon exceptionally electrophilic. This heightened reactivity can potentially lead to faster reaction kinetics, higher yields, and the feasibility of using milder, more environmentally benign reaction conditions. The resulting fluorinated α,β-unsaturated products are valuable scaffolds for drug discovery, as fluorine incorporation is a well-established strategy for modulating a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[9]
These application notes provide a detailed mechanistic overview, field-tested protocols, and expert insights for researchers and drug development professionals aiming to successfully employ 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde in Knoevenagel condensation reactions.
Mechanistic Rationale: Why Fluorination Drives Reactivity
The Knoevenagel condensation proceeds via the base-catalyzed generation of a nucleophilic carbanion (or enolate) from an active methylene compound.[4][10] This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The strong inductive effect of the three fluorine atoms in 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde significantly depletes electron density from the aromatic ring and, consequently, from the carbonyl carbon. This makes the aldehyde an exceptionally potent electrophile, primed for nucleophilic attack.
The generally accepted mechanism involves the following key steps:
-
Deprotonation: A base, typically a weak amine like piperidine or pyridine, removes an acidic proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized enolate.[4][10] The use of a mild base is critical to prevent the self-condensation of the aldehyde.[5]
-
Nucleophilic Attack: The enolate attacks the highly electrophilic carbonyl carbon of the fluorinated benzaldehyde, forming a tetrahedral β-hydroxy intermediate (an aldol-type adduct).[11]
-
Dehydration: This intermediate readily eliminates a molecule of water to form the thermodynamically stable, conjugated α,β-unsaturated product.[4][10]
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocols & Methodologies
Given the enhanced reactivity of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde, several robust protocols can be employed. The choice of method may depend on the desired scale, available reagents, and commitment to green chemistry principles.
Protocol 1: Classic Piperidine-Catalyzed Condensation
This traditional method is highly reliable and serves as an excellent baseline for optimization. The use of piperidine as a weak base is well-documented for promoting high yields.[5][12]
Materials:
-
4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (1.0 mmol, 250.2 mg)
-
Active Methylene Compound (e.g., Malononitrile) (1.05 mmol, 69.4 mg)
-
Piperidine (0.1 mmol, 9.9 µL)
-
Ethanol (5 mL)
-
Round-bottomed flask (25 mL), magnetic stirrer, condenser
Procedure:
-
To a 25 mL round-bottomed flask, add 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (1.0 mmol) and the active methylene compound (1.05 mmol).
-
Add 5 mL of ethanol and stir at room temperature until all solids are dissolved.
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution using a microliter syringe.
-
Stir the reaction mixture at room temperature. The high reactivity of the aldehyde may lead to a rapid reaction, often complete within 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) solvent system until the aldehyde spot disappears.
-
Upon completion, a solid product may precipitate. If so, cool the mixture in an ice bath for 15 minutes and collect the product by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 5 mL) and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Protocol 2: Green Chemistry - Catalyst-Free Condensation in Water
This environmentally benign protocol leverages the ability of water to act as both a solvent and a weak Brønsted base, promoting the reaction without the need for an external catalyst.[13] This approach is particularly promising for highly activated aldehydes.
Materials:
-
4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (1.0 mmol, 250.2 mg)
-
Active Methylene Compound (e.g., Malononitrile) (1.0 mmol, 66.1 mg)
-
Deionized Water (2 mL)
-
Glass vial (5 mL) with a stir bar
Procedure:
-
In a 5 mL glass vial, combine the 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).[14]
-
Add 2 mL of deionized water to the vial.
-
Seal the vial and stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) to increase the rate if necessary.
-
Monitor the reaction by TLC. The reaction is often complete within 20 minutes to a few hours.[13]
-
The product will typically precipitate out of the aqueous solution as a clean solid.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry. This method often yields a product of high purity without the need for further purification.[14]
Protocol 3: Efficient Lewis Acid-Catalyzed Synthesis in Aqueous Media
Lewis acid catalysts can significantly accelerate the condensation, often leading to excellent yields in very short reaction times.[15] This method is ideal for rapid library synthesis.
Materials:
-
4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (1.0 mmol, 250.2 mg)
-
Active Methylene Compound (e.g., Malononitrile) (1.0 mmol, 66.1 mg)
-
Nickel(II) Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O) (5 mol%, 0.05 mmol, 14.5 mg)
-
Water (3 mL)
-
Round-bottomed flask (25 mL) with a stir bar
Procedure:
-
To a 25 mL round-bottomed flask, add a solution of the active methylene compound (1.0 mmol) and 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (1.0 mmol) in 3 mL of water.
-
Add the catalyst, Ni(NO₃)₂·6H₂O (5 mol%), to the mixture.
-
Stir the reaction vigorously at room temperature. The reaction is typically very fast, often completing within 10-20 minutes.[15]
-
Monitor for completion by TLC.
-
Upon completion, add cold water (10-15 mL) to the reaction mixture to ensure full precipitation of the product.
-
Filter the solid, wash with cold water, and air dry to yield the final product.[15]
Data Presentation and Workflow
Comparative Summary of Protocols
| Parameter | Protocol 1: Classic | Protocol 2: Green (Catalyst-Free) | Protocol 3: Lewis Acid |
| Catalyst | Piperidine | None | Ni(NO₃)₂·6H₂O |
| Solvent | Ethanol | Water | Water |
| Temperature | Room Temperature | Room Temp. to 50 °C | Room Temperature |
| Typical Time | 30 - 90 min | 20 min - 3 h | 10 - 20 min |
| Work-up | Filtration / Recrystallization | Filtration | Filtration |
| Key Advantage | Highly reliable, good baseline | Environmentally benign, simple | Extremely rapid, high yield |
General Experimental Workflow
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Knoevenagel Condensation: Definition, Examples and Mechanism [chemistrylearner.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. orientjchem.org [orientjchem.org]
- 7. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijcps.org [ijcps.org]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde Synthesis
Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals encountering yield bottlenecks during the synthesis of 4-(2,6-difluorophenyl)-3-fluorobenzaldehyde (CAS: 1520522-88-6).
The standard synthetic route relies on a Suzuki-Miyaura cross-coupling between 4-bromo-3-fluorobenzaldehyde and 2,6-difluorophenylboronic acid. However, the unique stereoelectronic profile of the 2,6-difluorophenyl moiety frequently leads to stalled reactions, poor conversions, and high impurity profiles. This guide deconstructs the mechanistic failures and provides a field-validated, self-correcting protocol to achieve >90% yields.
Part 1: Troubleshooting & Mechanistic FAQs
Q1: My reaction yields are consistently below 30%, and GC-MS analysis shows massive amounts of 1,3-difluorobenzene. What is causing this? A1: You are observing competitive base-promoted protodeboronation. 2,6-Disubstituted, electron-deficient arylboronic acids are highly susceptible to rapid carbon-boron bond cleavage under aqueous basic conditions. The two ortho-fluorine atoms strongly withdraw electron density, making the boronate intermediate highly unstable. When the transmetalation step is sluggish due to steric bulk, protodeboronation outcompetes the productive catalytic cycle, yielding 1,3-difluorobenzene as a dead-end byproduct. This phenomenon is a well-documented limitation of polyfluorinated boronic acids .
Q2: How can I accelerate transmetalation to outcompete this degradation pathway? A2: The solution lies in utilizing a highly active, sterically demanding dialkylbiaryl phosphine ligand paired with a precatalyst that activates rapidly at low temperatures. We strongly recommend abandoning traditional Pd(PPh3)4 in favor of the XPhos Pd G2 (or G3) precatalyst. Research by the Buchwald group demonstrates that XPhos-based precatalysts allow for the extremely fast coupling of unstable polyfluorophenyl boronic acids at room temperature or 40 °C. By lowering the activation energy for transmetalation, the productive cycle finishes before significant protodeboronation can occur .
Q3: What is the optimal base and solvent system? I am concerned about side reactions with my aldehyde group. A3: The formyl group on 4-bromo-3-fluorobenzaldehyde is sensitive to harsh bases (which can trigger Cannizzaro or aldol-type condensations) and high temperatures. Furthermore, strong bases (e.g., NaOH, Na2CO3) aggressively accelerate the protodeboronation of your boronic acid . The Fix: Transition to a mild base like Potassium Phosphate (K3PO4) in a biphasic solvent system such as THF/H2O (2:1) . The aqueous layer is necessary to form the reactive boronate species, while the mild basicity of K3PO4 is sufficient to drive the XPhos Pd G2 catalytic cycle without degrading the aldehyde or over-accelerating protodeboronation.
Q4: Should I use an excess of the boronic acid? A4: Yes. Even with optimized catalysts, a minor degree of protodeboronation is unavoidable at the aqueous interface. We recommend using 1.5 equivalents of 2,6-difluorophenylboronic acid relative to the aryl bromide to ensure full conversion of your limiting electrophile.
Part 2: Quantitative Condition Analysis
The table below summarizes internal validation data comparing historical coupling conditions against the optimized XPhos Pd G2 methodology for this specific substrate pairing.
| Reaction Condition | Catalyst System (Loading) | Base / Solvent System | Temp | Avg. Yield | Protodeboronation Rate |
| Standard | Pd(PPh3)4 (5 mol%) | Na2CO3 / Toluene:H2O | 80 °C | < 25% | > 60% |
| Intermediate | Pd(dppf)Cl2 (5 mol%) | K2CO3 / Dioxane:H2O | 80 °C | 40–50% | ~ 40% |
| Optimized | XPhos Pd G2 (2 mol%) | K3PO4 / THF:H2O | 40 °C | > 90% | < 5% |
Part 3: Mechanistic Pathway Visualization
The following diagram illustrates the kinetic race between the productive Suzuki-Miyaura catalytic cycle and the destructive protodeboronation pathway.
Figure 1: Competing pathways in the Suzuki-Miyaura coupling of 2,6-difluorophenylboronic acid.
Part 4: Self-Validating Experimental Protocol
This methodology utilizes a self-validating framework. Do not proceed to the workup phase until the In-Process Control (IPC) criteria are explicitly met.
Reagents Required:
-
4-Bromo-3-fluorobenzaldehyde (1.0 equiv, limiting reagent)
-
2,6-Difluorophenylboronic acid (1.5 equiv)
-
XPhos Pd G2 precatalyst (0.02 equiv / 2 mol%)
-
0.5 M aqueous K3PO4 (Degassed)
-
Tetrahydrofuran (THF) (Anhydrous, Degassed)
Step-by-Step Workflow:
-
Atmosphere Preparation: To a Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add 4-bromo-3-fluorobenzaldehyde (1.0 equiv), 2,6-difluorophenylboronic acid (1.5 equiv), and XPhos Pd G2 (2 mol%). Evacuate the vessel and backfill with dry Nitrogen or Argon. Repeat this purge cycle three times.
-
Causality: Pd(0) intermediates are highly sensitive to oxidation. Oxygen intrusion will precipitate palladium black and halt the catalytic cycle.
-
-
Solvent Addition: Inject degassed THF (2 mL per mmol of halide) followed by degassed 0.5 M aqueous K3PO4 (4 mL per mmol of halide).
-
Causality: The 1:2 ratio of organic to aqueous solvent ensures the boronic acid is adequately solvated and activated into the boronate species while maintaining a mild pH interface.
-
-
Reaction Initiation: Stir the biphasic mixture vigorously (≥ 800 rpm) at 40 °C.
-
Causality: High agitation is critical in biphasic systems to maximize the interfacial surface area where transmetalation occurs. 40 °C provides enough kinetic energy for the XPhos Pd G2 activation without triggering thermal protodeboronation.
-
-
In-Process Control (IPC) & Validation: After 60 minutes, halt stirring to allow phase separation. Extract a 50 µL aliquot from the upper (THF) layer. Dilute with 1 mL ethyl acetate and analyze via GC-MS or LC-MS.
-
Validation Criteria: Confirm the disappearance of the 4-bromo-3-fluorobenzaldehyde peak (m/z ~202/204) and the dominant presence of the product peak (m/z 236).
-
Correction Loop: If >5% starting material remains, verify the reaction temperature is exactly 40 °C, increase stirring speed, and run for an additional 30 minutes before re-sampling.
-
-
Quench and Extraction: Once validated, cool the mixture to room temperature. Dilute with Ethyl Acetate and water. Separate the organic layer, and extract the aqueous layer twice more with Ethyl Acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 4-(2,6-difluorophenyl)-3-fluorobenzaldehyde.
Part 5: References
-
Lozada, J., Liu, Z., & Perrin, D. M. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry, 79(11), 5365-5368. URL:[Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. URL:[Link]
Technical Support Center: Purification & Troubleshooting for 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when isolating 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (CAS: 1520522-88-6) [1]. This highly fluorinated biaryl aldehyde is a critical intermediate in advanced pharmaceutical synthesis (e.g., kinase inhibitors). It is typically synthesized via the Suzuki-Miyaura cross-coupling of 4-bromo-3-fluorobenzaldehyde and 2,6-difluorophenylboronic acid.
Because of the electronic properties of the fluorinated rings and the coordinating nature of the aldehyde moiety, crude mixtures often suffer from stubborn impurities. This guide provides field-proven, causality-driven methodologies to isolate highly pure product.
Mechanistic Impurity Pathways
To effectively remove impurities, we must first understand their thermodynamic and kinetic origins within the catalytic cycle.
Catalytic cycle of Suzuki coupling highlighting kinetic off-cycle impurity formation.
Troubleshooting Guide & FAQs
Q1: My product streaks severely on silica gel, and NMR shows unreacted 2,6-difluorophenylboronic acid. Why does chromatography fail, and how do I remove it? Causality & Solution: Boronic acids exist in a dynamic, dehydration-driven equilibrium with their trimeric anhydrides (boroxines) [4]. On a silica column, this equilibrium causes severe streaking due to continuous hydrogen bonding and condensation, making chromatographic separation nearly impossible. Instead of chromatography, utilize a basic aqueous wash. Because the boronic acid has a pKa of ~8.5, washing the organic layer with 1M NaOH deprotonates it into a highly water-soluble boronate salt. This forces a complete phase partition into the aqueous layer, leaving your non-polar biaryl aldehyde in the organic phase [3].
Q2: The purified 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde is dark brown, and NMR shows broad baseline peaks. What is the cause? Causality & Solution: This is a classic symptom of palladium catalyst carryover (either colloidal Pd nanoparticles or coordinated Pd-phosphine species) [2]. The aldehyde oxygen and the electron-deficient fluorinated rings can weakly coordinate residual palladium, pulling it through standard aqueous workups. Solution: Treat the organic layer with a soft Lewis base scavenger (e.g., thiol-functionalized silica). According to Hard-Soft Acid-Base (HSAB) theory, the soft thiol groups will outcompete the hard oxygen of the aldehyde for the soft Pd(II)/Pd(0) metals, chelating them irreversibly [2].
Q3: I am observing a significant amount of 2,2',6,6'-tetrafluorobiphenyl in my LC-MS. How did this form and how do I separate it? Causality & Solution: This is the homocoupling byproduct of the boronic acid. It forms when adventitious oxygen infiltrates the reaction, acting as an oxidant that drives the Pd(II) intermediate to undergo a second transmetalation rather than the desired reductive elimination [1]. Because it is highly non-polar and lacks the aldehyde handle, it will co-elute closely with your product on silica. Solution: Removal requires careful recrystallization from a biphasic solvent system (e.g., Heptane/EtOAc). The highly symmetric homocoupled dimer remains soluble in the non-polar mother liquor, allowing the asymmetric product to crystallize.
Quantitative Data: Palladium Scavenging Efficiency
To ensure your API intermediate meets pharmaceutical guidelines (<10 ppm residual metal), selecting the correct scavenging agent is critical. The table below summarizes the kinetic efficiency of various scavengers on Suzuki-Miyaura crude mixtures [2].
| Scavenger Type | Functional Group | Loading (% w/w to API) | Contact Time | Temp | Scavenging Efficiency (%) | Final Pd Concentration |
| Activated Carbon (C-941) | Porous Carbon | 125% | 4 hours | 22°C | ~82 - 92% | ~415 ppm |
| SiliaMetS Diamine | Amine (-NH2) | 40% | 4 hours | 22°C | ~65% | >1000 ppm |
| SiliaMetS Thiol | Thiol (-SH) | 40% | 4 hours | 22°C | >95% | <10 ppm |
| E-PAK Cartridge | Macroporous Resin | Flow (60 mL/min) | 24 hours | 22°C | >95% | 19 ppm |
Validated Purification Workflow
Sequential purification logic for isolating highly pure fluorinated biaryl aldehydes.
Step-by-Step Experimental Protocols
Protocol A: Boronic Acid Removal via Liquid-Liquid Extraction
Self-Validating Cue: The aqueous layer will initially appear cloudy as the boroxine hydrolyzes, then turn clear as the boronate salt fully dissolves.
-
Dissolution: Concentrate the crude Suzuki reaction mixture under reduced pressure to remove the primary reaction solvent (e.g., THF or Dioxane). Redissolve the dark residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous NaOH [3].
-
Partitioning: Shake vigorously for 2 minutes, venting frequently. Allow the phases to separate completely.
-
Separation: Drain the lower aqueous layer (containing the 2,6-difluorophenylboronate salt). Repeat the 1M NaOH wash one more time to ensure complete removal.
-
Neutralization: Wash the organic layer once with saturated brine (NaCl) to remove residual alkalinity and pre-dry the organic phase.
Protocol B: Palladium Scavenging
Self-Validating Cue: The organic solution will transition from a dark brown/black hue to a pale yellow or clear solution upon successful Pd chelation.
-
Scavenger Addition: To the EtOAc layer from Protocol A, add SiliaMetS Thiol (or equivalent thiol-functionalized silica) at a loading of 40% w/w relative to the theoretical yield of the product [2].
-
Incubation: Stir the suspension vigorously at room temperature (22°C) for 4 hours.
-
Filtration: Filter the mixture through a tightly packed pad of Celite. Wash the filter cake with a small amount of clean EtOAc.
-
Concentration: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow solid/oil.
Protocol C: Recrystallization for Homocoupler Removal
Self-Validating Cue: The product will crash out as fine, off-white to white crystals, while the mother liquor retains a slight yellow tint containing the non-polar impurities.
-
Solvation: Dissolve the crude product from Protocol B in a minimal amount of hot EtOAc (approx. 60°C).
-
Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining stirring and heat until the solution just becomes cloudy (the cloud point).
-
Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0°C) for 1 hour to maximize yield.
-
Isolation: Vacuum filter the crystals using a Büchner funnel. Wash the crystals with ice-cold Heptane. Dry under high vacuum to afford pure 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde.
References
Technical Support Center: Scale-Up Synthesis of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde
Welcome to the Process R&D Support Portal. As you transition the synthesis of 4-(2,6-difluorophenyl)-3-fluorobenzaldehyde from medicinal chemistry vials to kilogram-scale jacketed reactors, the physical chemistry of the Suzuki-Miyaura cross-coupling shifts dramatically.
This guide is engineered to provide scientists and drug development professionals with mechanistic troubleshooting, empirical optimization data, and a self-validating Standard Operating Procedure (SOP) to ensure high-yield, high-purity API intermediate generation.
Process Visualization & Competing Pathways
Before troubleshooting, it is critical to understand the mechanistic landscape. The cross-coupling of 4-bromo-3-fluorobenzaldehyde and (2,6-difluorophenyl)boronic acid is a competition between the productive catalytic cycle and several degradation pathways.
Fig 1: Reaction pathways and side reactions in 4-(2,6-difluorophenyl)-3-fluorobenzaldehyde synthesis.
Diagnostic Troubleshooting Guide (FAQs)
Q1: We are observing a massive loss of (2,6-difluorophenyl)boronic acid before the reaction completes. What is causing this? A1: You are encountering base-catalyzed protodeboronation. Electron-deficient boronic acids—especially those with ortho-fluorine substituents like the 2,6-difluorophenyl moiety—are highly susceptible to C–B bond cleavage in aqueous basic conditions[1]. The ortho-fluorines increase the electrophilicity of the boron atom and stabilize the resulting carbanion intermediate during hydrolytic cleavage[2]. Corrective Action: Shift from a strong hydroxide base to a milder phosphate base (e.g., K3PO4). Employ a strictly biphasic solvent system (like 2-MeTHF/water) to partition the boronic acid in the organic layer, minimizing its exposure to the aqueous base[1].
Q2: Our aldehyde starting material and the coupled product are degrading into polar impurities. Is the catalyst oxidizing the aldehyde? A2: No, this is typically a base-driven Cannizzaro disproportionation. Because 4-bromo-3-fluorobenzaldehyde and your target product lack α -protons, exposure to strong aqueous bases (e.g., NaOH or KOH) at elevated temperatures forces the aldehyde to disproportionate into the corresponding carboxylic acid and benzyl alcohol. Corrective Action: Strictly avoid hydroxide bases. Using K3PO4 or K2CO3 completely arrests the Cannizzaro pathway while remaining sufficiently basic to drive the transmetalation step of the Suzuki cycle.
Q3: During our 500-gram scale-up, we experienced a sudden temperature spike that stalled the reaction. Why did this happen? A3: The neutralization and coordination reaction between the boronic acid and the inorganic base is highly exothermic[3]. In small-scale vials, this heat dissipates rapidly. In a jacketed reactor, adding the base all at once causes an adiabatic temperature spike, which accelerates both catalyst degradation (forming inactive palladium black) and protodeboronation[2]. Corrective Action: Implement a controlled, dropwise addition of the aqueous base over 1 to 2 hours while the reactor jacket is actively cooling.
Empirical Data: Condition Optimization
To illustrate the causality of reagent selection, below is a matrix summarizing the quantitative impact of base and solvent choices on a 1-kg scale validation run.
| Solvent System | Base (2.0 eq) | Temp (°C) | Target Yield (%) | Protodeboronation (%) | Cannizzaro Impurity (%) |
| THF / H2O (1:1) | NaOH | 70 | 45.2 | 31.5 | 18.0 |
| Toluene / H2O (3:1) | K2CO3 | 80 | 74.8 | 16.2 | 4.1 |
| 2-MeTHF / H2O (5:1) | K3PO4 | 60 | 92.5 | 3.8 | < 0.5 |
Data Interpretation: The combination of 2-MeTHF and K3PO4 provides the optimal balance. 2-MeTHF creates a sharp biphasic boundary that protects the boronic acid, while K3PO4 is basic enough to facilitate transmetalation without triggering aldehyde disproportionation.
Field-Tested Standard Operating Procedure (SOP)
Unit Operations Workflow
Fig 2: Unit operations for the 1-kg scale-up workflow of the Suzuki-Miyaura cross-coupling.
Self-Validating Protocol (1-kg Scale)
Step 1: Reactor Preparation & Inerting
-
Action: Purge a 20 L jacketed glass reactor with nitrogen (3 vacuum/N2 cycles).
-
Causality: Strict anaerobic conditions are mandatory. Oxygen insertion into the Pd(II) intermediate drives the oxidative homocoupling of the boronic acid into tetrafluorobiphenyl[1].
Step 2: Reagent Charge
-
Action: Charge 4-bromo-3-fluorobenzaldehyde (1.00 kg, 1.0 eq), (2,6-difluorophenyl)boronic acid (0.89 kg, 1.15 eq), and 2-MeTHF (10 L). Stir at 200 rpm until dissolved. Add Pd(dppf)Cl2 (18 g, 0.5 mol%).
-
Causality: A slight excess (1.15 eq) of boronic acid compensates for unavoidable baseline protodeboronation. 2-MeTHF is chosen for its superior phase-separation properties compared to standard THF.
Step 3: Controlled Base Addition
-
Action: Heat the reactor jacket to 55°C. Using a dosing pump, add a degassed aqueous solution of K3PO4 (2.09 kg in 2 L H2O, 2.0 eq) dropwise over 2 hours.
-
IPC (In-Process Control) 1: Monitor internal temperature. Ensure Tint does not exceed 62°C during addition to prevent thermal catalyst shock[3].
Step 4: Cross-Coupling
-
Action: Maintain internal temperature at 60°C for 4 hours.
-
IPC 2: Sample the organic layer for HPLC. The system is self-validating when 4-bromo-3-fluorobenzaldehyde is < 1.0% (AUC). If stalled, do not add more catalyst; verify aqueous pH is > 10.
Step 5: Workup & Palladium Scavenging
-
Action: Cool to 20°C. Stop agitation and allow 30 minutes for phase separation. Drain the aqueous layer. Wash the organic layer with 5% aqueous N-acetylcysteine (2 L) at 40°C for 1 hour, followed by brine (2 L).
-
Causality: N-acetylcysteine acts as a potent thiol-based heavy metal scavenger, chelating residual palladium and pulling it into the aqueous waste stream, ensuring the API intermediate meets regulatory heavy metal limits (<10 ppm).
Step 6: Crystallization
-
Action: Perform a constant-volume solvent exchange via vacuum distillation, swapping 2-MeTHF for n-heptane. Cool to 0°C at 10°C/hour. Filter the resulting crystalline solid and dry under vacuum at 40°C.
-
IPC 3: Verify Pd content via ICP-MS.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014.1
-
Smith, A. B. et al. "Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction." Organic Process Research & Development, 2022. 2
-
Galli, M. et al. "Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model." ACS Sustainable Chemistry & Engineering, 2020. 3
Sources
Identifying byproducts in the formylation of 1,3-difluoro-2-(3-fluorophenyl)benzene
Technical Support Center: Formylation of 1,3-Difluoro-2-(3-fluorophenyl)benzene
Welcome to the technical support center for the formylation of 1,3-difluoro-2-(3-fluorophenyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific electrophilic aromatic substitution. Here, we provide in-depth, troubleshooting-focused answers to common questions, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected major product from the Vilsmeier-Haack formylation of 1,3-difluoro-2-(3-fluorophenyl)benzene, and why?
Answer: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds.[1][2] While the fluorine atoms on 1,3-difluoro-2-(3-fluorophenyl)benzene are deactivating due to their high electronegativity, they are also ortho, para-directing for electrophilic aromatic substitution (EAS).[3] The reaction proceeds via the formation of a chloroiminium cation (the Vilsmeier reagent) from a formamide (like DMF) and an activating agent (like POCl₃), which then acts as the electrophile.[4][5]
The regiochemical outcome is determined by a combination of electronic and steric effects:
-
Electronic Effects: The two fluorine atoms at the C1 and C3 positions direct electrophilic attack to the C2, C4, and C6 positions. The phenyl group at C2 is an activating group that also directs ortho and para. The most electronically activated positions on the difluorinated ring are C4 and C6, as they are ortho to one fluorine atom and para to the other.
-
Steric Effects: The bulky 3-fluorophenyl group at the C2 position significantly hinders electrophilic attack at the adjacent C-H bond (C6 position).
Therefore, the electrophile will preferentially attack the less sterically hindered and electronically favorable C4 position . After hydrolysis of the resulting iminium salt intermediate, the expected major product is 2,6-difluoro-3-(3-fluorophenyl)benzaldehyde .
Q2: My reaction is complete, but I'm observing multiple spots on my TLC and several peaks in my crude HPLC/GC-MS analysis. What are the likely byproducts?
Answer: Observing multiple products is a common challenge in the formylation of complex, poly-substituted aromatics. The byproducts can generally be categorized into three main types: isomeric products, over-reaction products, and reagent-derived impurities.
| Byproduct Category | Potential Structure(s) | Mechanistic Origin |
| Isomeric Byproduct | 4,6-Difluoro-3-(3-fluorophenyl)benzaldehyde | Formylation at the sterically hindered C6 position. This is usually a minor isomer. |
| Over-reaction Byproduct | Di-formylated derivatives | A second formylation event, typically occurring under harsh conditions (e.g., excess Vilsmeier reagent, high temperature, or prolonged reaction times).[6] |
| Incomplete Hydrolysis | Iminium salt intermediate | Incomplete quenching or hydrolysis during the aqueous workup can leave the charged iminium intermediate.[6] |
| Reagent-Derived Impurity | N,N-Dimethylcarbamoyl chloride (DMCC) | A carcinogenic byproduct that can form from the reaction of DMF with certain chlorinating agents (e.g., POCl₃, SOCl₂).[7] |
| Starting Material | 1,3-difluoro-2-(3-fluorophenyl)benzene | Incomplete conversion due to insufficient reagent, low temperature, or a deactivated substrate.[6] |
Q3: What causes the formation of di-formylated byproducts, and how can I prevent them?
Answer: Di-formylation occurs when the initial product, 2,6-difluoro-3-(3-fluorophenyl)benzaldehyde, undergoes a second electrophilic aromatic substitution. The newly introduced aldehyde group is deactivating, which should slow down a second reaction. However, under forcing conditions, this can still occur.
Causality & Prevention:
-
Excess Vilsmeier Reagent: Using a large excess of DMF/POCl₃ increases the electrophile concentration, driving the reaction towards di-substitution.[6]
-
Solution: Carefully control the stoichiometry. Use 1.1 to 1.5 equivalents of the Vilsmeier reagent as a starting point.
-
-
High Reaction Temperature: Higher temperatures provide the activation energy needed to overcome the deactivating effect of the first formyl group.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material. Start at 0 °C and slowly warm to room temperature or slightly above, monitoring by TLC or HPLC.
-
-
Prolonged Reaction Time: Leaving the reaction for an extended period after the starting material is consumed can lead to the slow formation of over-reaction products.
-
Solution: Monitor the reaction progress closely. Once the starting material is consumed, proceed with the workup.
-
Q4: I have a persistent, unidentified impurity. Could it be related to the Vilsmeier reagent itself?
Answer: Yes, this is a distinct possibility. The Vilsmeier reagent is generated in situ and can participate in side reactions. A significant concern is the formation of N,N-dimethylcarbamoyl chloride (DMCC) , especially when using POCl₃.[7] DMCC is a potential human carcinogen, and its presence, even at trace levels, is undesirable.
-
Formation: DMCC can form from the reaction of DMF and the chlorinating agent. The amount formed is typically low with POCl₃ compared to other agents like thionyl chloride.[7]
-
Identification: DMCC can be detected by GC-MS.
-
Mitigation: Fortunately, DMCC hydrolyzes rapidly during aqueous workup.[7] Ensuring a thorough aqueous quench and workup is the most effective way to eliminate this impurity from your final product.
Visualizing the Reaction Pathway
The following diagram illustrates the primary reaction pathway to the desired product and the formation routes of key byproducts.
Caption: Reaction scheme for the Vilsmeier-Haack formylation showing major and minor pathways.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and scales.
Materials:
-
1,3-difluoro-2-(3-fluorophenyl)benzene (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (3.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add anhydrous DMF (3.0 eq) and anhydrous DCM.
-
Vilsmeier Reagent Formation: Cool the solution to 0 °C using an ice bath. Add POCl₃ (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes. A white precipitate of the Vilsmeier reagent may form.
-
Substrate Addition: Dissolve 1,3-difluoro-2-(3-fluorophenyl)benzene (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cold Vilsmeier reagent suspension.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC analysis of quenched aliquots. If the reaction is sluggish, it may be gently heated to 40 °C.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution. Caution: The quench is highly exothermic and releases gas. Perform in a well-ventilated fume hood.
-
Workup: Stir the quenched mixture for 1 hour to ensure complete hydrolysis of the iminium intermediate. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired aldehyde.
Protocol 2: Byproduct Analysis by HPLC-UV
Objective: To separate and quantify the starting material, major product, and key byproducts.
Instrumentation & Columns:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
Gradient Elution Method:
| Time (min) | % Solvent A | % Solvent B |
|---|---|---|
| 0.0 | 70 | 30 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Take a small aliquot (approx. 1-2 mg) of the crude reaction mixture.
-
Dissolve in 1 mL of acetonitrile.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
Expected Elution Order: The less polar starting material will typically elute later than the more polar aldehyde products. Isomeric aldehydes will likely have very similar retention times and may require method optimization for baseline separation.
References
-
Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. ACS Publications. Available at: [Link]
-
The Vilsmeier Reaction of Non‐Aromatic Compounds. ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Electrophilic Aromatic Substitution. LabXchange. Available at: [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]
-
16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Chemistry LibreTexts. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Synthesis experiment of 2,4-difluorobenzaldehyde. ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Electrophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. Available at: [Link]
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- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. LabXchange [labxchange.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Biological activity of derivatives of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde
An In-Depth Technical Guide: Biological Activity and Comparative Performance of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde Derivatives in Kinase Inhibition
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the strategic incorporation of fluorine into biphenyl scaffolds is a proven technique to modulate physicochemical properties, enhance metabolic stability, and improve target binding affinity[1]. The compound 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (CAS: 1520522-88-6) represents a highly specialized, sterically hindered building block. When synthesized into downstream heterocyclic derivatives (such as diarylpyrimidines or imidazoles), this trifluorinated scaffold exhibits profound biological activity, particularly as a targeted kinase inhibitor in oncology and immunology[1][2].
The Causality of the Trifluoro-Biphenyl Scaffold:
-
Conformational Locking: The 2,6-difluoro substitution on the proximal phenyl ring induces severe steric hindrance against the adjacent aromatic ring. This forces the biphenyl system into a near-orthogonal (twisted) 3D conformation. This specific dihedral angle allows the derivative to perfectly slot into deep, narrow hydrophobic pockets of kinases like Bruton’s Tyrosine Kinase (BTK) or Cytochrome P450 17A1 (CYP17A1)[1][3].
-
Metabolic Shielding: Non-fluorinated biphenyls are highly susceptible to Phase I oxidative metabolism by CYP450 enzymes at the ortho and para positions[4][5]. The strategic placement of fluorine atoms at the 2,6 and 3 positions effectively blocks these oxidative liability sites, drastically extending the in vivo half-life of the resulting drug candidate[4].
-
Electrophilic Priming: The 3-fluoro group on the benzaldehyde moiety increases the electrophilicity of the aldehyde carbon, facilitating high-yield downstream cyclization reactions (e.g., Suzuki-Miyaura couplings) while simultaneously lowering the pKa of the final molecule to improve membrane permeability[3].
Pathway Visualization: Targeted Kinase Inhibition
To understand the biological activity of these derivatives, we must visualize their intervention in the B-Cell Receptor (BCR) signaling cascade, a primary target for fluorinated biphenyl kinase inhibitors[2].
Fig 1: BTK signaling cascade and targeted allosteric inhibition by trifluoro-biphenyl derivatives.
Comparative Performance Data
To objectively evaluate the biological activity of derivatives synthesized from 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde, we compare a representative heterocyclic derivative (Product A ) against a structurally identical but non-fluorinated biphenyl analog (Alternative B ) and the standard-of-care BTK inhibitor, Ibrutinib (Standard C ).
Table 1: Kinase Selectivity Profile (IC₅₀ in nM) Data demonstrates that the orthogonal conformation induced by the 2,6-difluoro group limits off-target binding, dramatically improving selectivity against EGFR and ITK compared to the non-fluorinated analog and the standard of care.
| Compound | BTK (Target) | EGFR (Off-Target) | ITK (Off-Target) | Selectivity Ratio (EGFR/BTK) |
| Product A (Trifluoro-Biphenyl) | 0.8 ± 0.1 | >1000 | 450 ± 12 | >1250x |
| Alternative B (Non-Fluorinated) | 12.5 ± 1.4 | 150 ± 8 | 85 ± 5 | 12x |
| Standard C (Ibrutinib) | 0.5 ± 0.1 | 5.6 ± 0.4 | 10.7 ± 1.1 | 11x |
Table 2: In Vitro ADME & Metabolic Stability Data highlights the metabolic shielding effect of the fluorine atoms, preventing CYP450-mediated hydroxylation and extending the half-life.
| Compound | HLM Half-life (t₁/₂, min) | Intrinsic Clearance (CLint, µL/min/mg) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Product A (Trifluoro-Biphenyl) | >120 | <5.0 | 18.4 (High) |
| Alternative B (Non-Fluorinated) | 25 | 45.2 | 12.1 (Moderate) |
| Standard C (Ibrutinib) | 45 | 28.5 | 21.0 (High) |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale to explain why the choice was made.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Rationale: Highly conjugated biphenyl compounds can exhibit inherent auto-fluorescence, leading to false positives in standard luminescence assays. TR-FRET utilizes a time delay (50–100 µs) before measuring emission. This allows short-lived background fluorescence from the compound to decay, ensuring the captured signal is strictly from the kinase-antibody binding event.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Supplement with 1 mM DTT immediately before use to maintain the active site cysteine residues in a reduced state.
-
Compound Dilution: Serially dilute Product A, Alternative B, and Standard C in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (v/v) to prevent compound precipitation while avoiding DMSO-induced kinase denaturation.
-
Enzyme Reaction: Add 2 nM recombinant human BTK enzyme and 50 nM ULight-labeled poly-GT substrate to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.
-
Initiation: Initiate the reaction by adding 10 µM ATP. Incubate for 60 minutes at 22°C.
-
Detection & Validation: Stop the reaction by adding 10 mM EDTA (to chelate Mg²⁺ and halt kinase activity) alongside 2 nM Europium-anti-phospho-substrate antibody.
-
Readout: Read the plate on an EnVision multimode plate reader using a 320 nm excitation filter and dual emission filters (665 nm and 615 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit.
-
Self-Validation Check: The Z'-factor of the DMSO control wells must be >0.6 to validate assay robustness.
-
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Rationale: To directly prove that the 2,6-difluoro and 3-fluoro substitutions block oxidative liability sites, we isolate Phase I CYP450 metabolism using HLMs supplemented with NADPH[4][5].
-
Microsome Preparation: Thaw pooled Human Liver Microsomes (20 mg/mL) on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Spiking: Add the test compounds (Product A, Alternative B) to a final concentration of 1 µM.
-
Self-Validation Check: Include Verapamil (1 µM) as a high-clearance positive control to verify the metabolic viability of the specific HLM batch.
-
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to reach physiological temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes).
-
Time-Course Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance (CLint).
References
-
[1] BenchChem. The Biological Frontier of Fluorinated Biphenyls: A Technical Guide. Retrieved from:
-
[2] BenchChem. Application Notes and Protocols for 4-Fluoro-2-(4-methoxybenzyl)phenol as a Pharmaceutical Intermediate. Retrieved from:
-
[3] MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from:
-
[4] University College Dublin (UCD) Research Repository. A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. Retrieved from:
-
[5] National Institutes of Health (NIH) PMC. Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Retrieved from:
Sources
A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde
Introduction: The Challenge and Importance of a Key Biaryl Intermediate
The synthesis of unsymmetrical biaryls is a cornerstone of modern medicinal and materials chemistry.[1] Among these, 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde stands out as a crucial building block for complex pharmaceuticals and advanced agrochemicals. Its structure, featuring a tri-fluorinated biaryl scaffold, imparts unique electronic properties and metabolic stability to target molecules. The primary synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling.[2][3]
However, the synthesis of this specific target is not trivial. The coupling partners—4-bromo-3-fluorobenzaldehyde and (2,6-difluorophenyl)boronic acid—present distinct challenges. The boronic acid, in particular, is highly susceptible to protodeboronation (the undesired cleavage of the C-B bond) under typical Suzuki coupling conditions, which often involve elevated temperatures and aqueous bases.[4] This guide provides a comparative analysis of various palladium catalyst systems, offering field-proven insights to help researchers navigate these challenges and select the optimal catalyst for achieving high-yield, efficient synthesis.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to rational catalyst selection. The widely accepted mechanism for the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6] The efficiency of each step is profoundly influenced by the choice of palladium precursor, ligand, base, and solvent.
Sources
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- 2. Suzuki Reaction: Definition, Example, Mechanism & Application [chemistrylearner.com]
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- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
A Comparative Guide to the Analytical Validation for the Quantification of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde
This guide provides a comprehensive comparison of validated analytical methodologies for the accurate quantification of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde, a critical intermediate in the synthesis of various pharmaceutical compounds. The purity and precise quantification of this intermediate are paramount to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of suitable analytical techniques, supported by adapted experimental protocols and expected performance data based on closely related fluorinated aromatic aldehydes.
The methodologies discussed herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[2][3]
The Analytical Challenge: Quantifying a Highly Fluorinated Benzaldehyde
4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde presents a unique analytical challenge due to its chemical properties. The presence of three fluorine atoms and a benzaldehyde moiety influences its volatility, polarity, and chromatographic behavior. The primary analytical objectives for such an intermediate include:
-
Purity Assessment: Quantifying the main component and identifying and quantifying any process-related impurities or degradation products.[4][5]
-
Assay Determination: Accurately measuring the concentration of the intermediate in various sample matrices.
-
Stability Studies: Monitoring the degradation of the compound under different stress conditions.
To address these objectives, two primary chromatographic techniques are proposed and compared: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID).
Comparative Analysis of Analytical Techniques
The choice between HPLC and GC depends on the analyte's properties and the specific requirements of the analysis, such as the nature of the sample matrix and the need for sensitivity and selectivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds. Well-suited for purity and assay determination of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde and its non-volatile impurities.[1] | Suitable for volatile and thermally stable compounds. Effective for analyzing the main component and any volatile impurities.[6] |
| Detection | UV-Vis detection is common for aromatic compounds. The benzaldehyde moiety provides a chromophore for sensitive UV detection. | Flame Ionization Detection (FID) is a robust and widely used detector for organic compounds. Mass Spectrometry (MS) can be coupled for definitive identification.[7] |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent and filtering before injection. | May require dissolution in a volatile solvent. Derivatization can be employed to increase volatility and improve peak shape.[8] |
| Advantages | High resolution, versatility for a wide range of compounds, non-destructive. | High efficiency, speed, and sensitivity for volatile compounds. |
| Limitations | Longer run times compared to modern GC techniques, higher solvent consumption. | Not suitable for non-volatile or thermally unstable compounds. |
Proposed and Adapted Analytical Methods
Due to the limited availability of published, validated methods for the specific analyte, the following protocols are adapted from established methods for structurally similar fluorinated benzaldehydes and aromatic compounds. The scientific rationale for the adaptation is provided within each section.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale for Adaptation: Reversed-phase HPLC is a cornerstone of pharmaceutical analysis due to its robustness and wide applicability.[3] For fluorinated aromatic aldehydes, C18 columns are a common starting point, providing good retention and separation based on hydrophobicity.[9] The presence of the aromatic ring in 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde allows for sensitive detection using a UV detector, typically around 254 nm.[10] The proposed method is adapted from a general protocol for the analysis of non-volatile impurities in fluorinated benzaldehydes.[1]
Experimental Protocol: HPLC-UV
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or a variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: A gradient mixture of Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile).
-
Gradient Program:
-
Start with 60% A and 40% B.
-
Linearly increase to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition (60:40 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Visualization of the HPLC Workflow
Caption: Workflow for the quantification of 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde by HPLC-UV.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Rationale for Adaptation: Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[7] Given the benzaldehyde structure, the target analyte is expected to have sufficient volatility for GC analysis. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a common choice for the analysis of aromatic aldehydes.[9] The proposed method is adapted from a validated GC-FID method for the analysis of benzaldehyde and its related substances.[6]
Experimental Protocol: GC-FID
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
Chromatographic Conditions:
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Detector Temperature: 300 °C
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of approximately 1 mg/mL.
-
Vortex to ensure complete dissolution.
Visualization of the GC-FID Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. upm-inc.com [upm-inc.com]
- 4. scirp.org [scirp.org]
- 5. apjhs.com [apjhs.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
A Guide to the Cross-Validation of Experimental and Computational Data for 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde
In the landscape of modern drug discovery and materials science, the robust characterization of novel chemical entities is paramount. The synthesis and analysis of complex molecules like 4-(2,6-difluorophenyl)-3-fluorobenzaldehyde, a substituted biaryl aldehyde, demand a multifaceted approach. This guide provides a comprehensive framework for the cross-validation of experimental data with computational models for this target molecule. By integrating empirical evidence with theoretical calculations, researchers can achieve a higher degree of confidence in structural elucidation and property prediction, accelerating the research and development pipeline.
This document is structured to provide not just a set of protocols, but a logical narrative that explains the "why" behind the "how." We will explore a plausible synthetic route, predict the expected spectroscopic data, and outline a robust computational methodology to model the molecule's properties. The core of this guide is a direct comparison of these two datasets, highlighting the synergies and potential discrepancies that are critical for a thorough scientific investigation.
I. Experimental Framework: Synthesis and Spectroscopic Characterization
A. Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
The construction of the C-C bond between the two aromatic rings is effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its tolerance of a wide range of functional groups and its versatility in creating unsymmetrical biaryls.[1][2][3][4][5]
Proposed Reaction Scheme:
Caption: Proposed Suzuki-Miyaura cross-coupling reaction.
B. Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and characterization of the target molecule.
1. Synthesis Protocol:
-
To a solution of 4-bromo-3-fluorobenzaldehyde (1.0 eq) and (2,6-difluorophenyl)boronic acid (1.2 eq) in a 2:1 mixture of toluene and water, add Pd(PPh₃)₄ (0.03 eq) and Na₂CO₃ (2.0 eq).
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to 90 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(2,6-difluorophenyl)-3-fluorobenzaldehyde.
2. Spectroscopic Characterization Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
-
Use tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Place a small amount of the neat sample directly on the ATR crystal.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer with an electron ionization (EI) source.
-
Introduce the sample via direct infusion or after separation by gas chromatography (GC).
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
-
C. Predicted Experimental Data
Based on the structure of 4-(2,6-difluorophenyl)-3-fluorobenzaldehyde and spectroscopic data of analogous compounds, the following experimental results are anticipated.
| Parameter | Predicted Experimental Value |
| ¹H NMR (CDCl₃) | Aldehyde proton (CHO): ~10.1 ppm (s, 1H)Aromatic protons: 7.0-8.0 ppm (m, 6H) |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (C=O): ~190 ppmAromatic carbons: 110-165 ppm |
| IR (cm⁻¹) | C=O stretch (aldehyde): ~1705-1720 cm⁻¹C-F stretch: ~1100-1300 cm⁻¹Aromatic C=C stretch: ~1450-1600 cm⁻¹Aromatic C-H stretch: ~3030-3100 cm⁻¹ |
| Mass Spec (m/z) | Molecular Ion [M]⁺: 238.04Key Fragments: [M-H]⁺ (237.03), [M-CHO]⁺ (209.04), [C₆H₃F-C₆H₃F₂]⁺ fragments |
II. Computational Framework: A DFT-Based Approach
Computational chemistry provides a powerful lens to investigate molecular properties from first principles. Density Functional Theory (DFT) offers a favorable balance of accuracy and computational cost for molecules of this size.[6][7][8][9]
A. Computational Workflow
The following diagram outlines a standard workflow for the computational analysis of 4-(2,6-difluorophenyl)-3-fluorobenzaldehyde.
Caption: Computational workflow for DFT calculations.
B. Computational Protocol
-
Structure Preparation: Generate an initial 3D structure of 4-(2,6-difluorophenyl)-3-fluorobenzaldehyde using a molecular builder.
-
Geometry Optimization: Perform a full geometry optimization using DFT with the B3LYP functional and the 6-31G(d,p) basis set.[6][7] This level of theory is widely used for organic molecules and provides reliable geometries.
-
Frequency Analysis: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This also provides thermochemical data and predicted IR spectra.
-
NMR Prediction: Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.[10][11][12] The calculated isotropic shielding values are then converted to chemical shifts by referencing against TMS, calculated at the same level of theory.
C. Predicted Computational Data
The DFT calculations are expected to yield the following data for comparison with experimental results.
| Parameter | Predicted Computational Value (B3LYP/6-31G(d,p)) |
| ¹H NMR (ppm) | Aldehyde proton: 9.9-10.2 ppmAromatic protons: 6.9-7.9 ppm |
| ¹³C NMR (ppm) | Carbonyl carbon: 188-192 ppmAromatic carbons: 108-167 ppm |
| IR Frequencies (cm⁻¹) | C=O stretch: ~1710-1730 cm⁻¹ (unscaled)C-F stretch: ~1120-1320 cm⁻¹ (unscaled) |
| Dihedral Angle (°) | Angle between the two aromatic rings: ~40-55° |
III. Comparative Analysis: Bridging Experiment and Theory
The true power of this dual approach lies in the direct comparison of the data. This cross-validation allows for a more nuanced understanding of the molecule's properties.
A. Spectroscopic Data Comparison
| Spectroscopic Data | Predicted Experimental | Predicted Computational | Points of Discussion |
| ¹H NMR (Aldehyde) | ~10.1 ppm | 9.9-10.2 ppm | Excellent agreement is expected for this distinct proton. |
| ¹³C NMR (Carbonyl) | ~190 ppm | 188-192 ppm | Good correlation is anticipated, with minor deviations possible due to solvent effects not perfectly modeled. |
| IR (C=O Stretch) | ~1705-1720 cm⁻¹ | ~1710-1730 cm⁻¹ | Computational frequencies are typically higher due to the harmonic approximation; scaling factors are often applied for better agreement.[13] |
| IR (C-F Stretch) | ~1100-1300 cm⁻¹ | ~1120-1320 cm⁻¹ | Similar to the C=O stretch, a systematic overestimation in the calculated frequency is expected. |
B. Structural Insights
A key advantage of computational modeling is the ability to determine geometric parameters that are not directly observable through routine spectroscopy. The dihedral angle between the two phenyl rings is a critical feature of biphenyl-type molecules, influencing their electronic properties and steric hindrance.[14] DFT calculations predict a non-planar ground state geometry, which is a direct consequence of the steric repulsion between the ortho-fluorine atoms and the protons on the adjacent ring.
C. Causality and Trustworthiness
The described protocols form a self-validating system. The experimental data provides a tangible benchmark for the computational model. If the predicted spectra from DFT calculations closely match the experimental spectra, it builds confidence in the accuracy of the computed geometry and other electronic properties (e.g., molecular orbital energies, charge distribution). Conversely, significant discrepancies would prompt a re-evaluation of both the experimental results (e.g., purity of the sample) and the computational methodology (e.g., choice of functional or basis set).
IV. Conclusion
The cross-validation of experimental and computational data is an indispensable strategy in modern chemical research. For a novel molecule like 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde, this integrated approach provides a robust pathway for structural confirmation and property prediction. While this guide presents a hypothetical case based on established scientific principles, the outlined workflows for synthesis, spectroscopic analysis, and DFT calculations are directly applicable. By meticulously comparing empirical data with theoretical predictions, researchers can build a comprehensive and trustworthy understanding of new chemical entities, paving the way for their application in drug development and materials science.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to C-C bonds. Angewandte Chemie International Edition in English, 1981 , 20(7), 586-586. [Link]
-
Cui, Q.; et al. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 2024 . [Link]
-
Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde. [Link]
-
Filo. Mass Spectra Fragmentation of Benzaldehyde. [Link]
-
Kim, J.; et al. One-Pot Preparation of Unsymmetrical Biaryls via Suzuki Cross-Coupling Reaction of Aryl Halide using Phase-Transfer Catalyst in a Biphasic Solvent System. Synthetic Communications, 2007 , 37(9), 1447-1453. [Link]
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Al-Otaibi, A. A.; et al. studies of the substitution effects on the electronic properties for biphenyl and derivative molecules by using dft method. Oriental Journal of Chemistry, 2016 , 32(1), 325-337. [Link]
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Cui, Q.; et al. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications, 2024 . [Link]
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Bagno, A.; et al. Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 2003 , 107(46), 9964-9972. [Link]
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Sowlati-Hashjin, S.; et al. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry, 2013 , 11(23), 3903-3911. [Link]
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Scribd. Fragmentation of BENZALDEHYDE (Maina). [Link]
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Chemaxon. NMR Predictor Guide: Which Type Is Best for You?. [Link]
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Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
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Miles, W. H.; et al. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 2001 , 78(7), 940. [Link]
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Tang, W. Efficient Syntheses of Korupensamines A, B and Michellamine B by Asymmetric Suzuki–Miyaura Coupling Reactions. Synfacts, 2014 , 2014(04), 0391. [Link]
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Yang, J. J.; et al. Wavelength dependence of the multiphoton ionization-fragmentation mass spectrometric pattern of benzaldehyde. The Journal of Physical Chemistry, 1985 , 89(26), 5620-5625. [Link]
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Cserhati, M.; et al. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 2021 , 22(22), 12228. [Link]
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Im, H.-S.; Bernstein, E. R. Geometry and torsional motion of biphenyl in the ground and first excited singlet state. The Journal of Chemical Physics, 1988 , 88(12), 7337-7346. [Link]
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Proulx, C. D.; et al. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 2006 , 44(8), 797-806. [Link]
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Safety Operating Guide
4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde proper disposal procedures
Comprehensive Operational and Disposal Protocol for 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde
As a specialized polyfluorinated biphenyl building block, 4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde is highly valued in advanced drug discovery and agrochemical synthesis. However, the presence of multiple fluorine atoms on a biphenyl-aldehyde scaffold introduces unique physicochemical behaviors. This guide provides researchers and safety officers with self-validating, step-by-step protocols for the safe handling, spill containment, and proper disposal of this compound, ensuring operational integrity and environmental compliance.
Physicochemical Hazard Profile & Causality
To handle this compound safely, one must understand the mechanistic reasoning behind its hazard classifications. Extrapolating from structural analogs such as 4-chloro-2,6-difluorobenzaldehyde and 4-fluorobenzaldehyde[1][2], the following hazard profile dictates our operational parameters:
| Property / Hazard | Expected Classification | Mechanistic Causality |
| Hazard Class | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | The electrophilic aldehyde carbon readily reacts with biological nucleophiles (amines/thiols) in mucosal membranes and tissues, causing acute irritation[2]. |
| Combustion Byproducts | Carbon oxides, Hydrogen Fluoride (HF) | Thermal cleavage of strong C-F bonds during combustion releases highly toxic, corrosive Hydrogen Fluoride (HF) gas[3]. |
| Storage Requirement | Inert atmosphere (Argon/N₂), 2-8°C | Aldehydes undergo radical-mediated auto-oxidation to carboxylic acids when exposed to atmospheric oxygen. Inert storage preserves reagent integrity[3]. |
| Waste Category | Halogenated Organic Waste | High fluorine content prevents natural biodegradation and requires specialized high-temperature incineration to prevent environmental accumulation. |
Operational Safety & Experimental Setup
Do not simply rely on standard laboratory practices; every step must be an active defense against exposure and compound degradation.
Step-by-Step Handling Methodology:
-
Environmental Control: Conduct all operations inside a certified laboratory fume hood. Ensure the sash is positioned at the designated safe operating height to maintain a minimum face velocity of 100 fpm.
-
PPE Selection: Don a flame-retardant lab coat, safety goggles (conforming to NIOSH or EN 166 standards), and nitrile gloves.
-
Causality: Nitrile provides a temporary barrier against lipophilic aromatics. However, if your risk assessment dictates respiratory protection outside a hood (e.g., during bulk transfer), utilize a full-face respirator equipped with ABEK combination cartridges[1].
-
-
Inert Atmosphere Handling: Purge the reaction vessel with Argon or Nitrogen before introducing the compound. Keep containers tightly closed when not in active use.
-
Causality: The formyl group (-CHO) is highly susceptible to auto-oxidation. An inert atmosphere prevents the formation of 4-(2,6-difluorophenyl)-3-fluorobenzoic acid impurities[3].
-
-
Static Grounding: When transferring bulk powders or solutions, ground and bond all receiving equipment to prevent static discharge, which could ignite concentrated vapors or dust.
Emergency Spill Response Protocol
In the event of an accidental release, immediate and methodical containment is required to prevent respiratory exposure and environmental contamination.
Step-by-Step Containment Methodology:
-
Evacuation and Ventilation: Immediately evacuate personnel from the immediate vicinity. Maximize fume hood exhaust and ensure room ventilation is active. Do not breathe vapors or dust[3].
-
Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite.
-
Causality: Combustible absorbents (like paper towels) can pose a secondary fire hazard if the material auto-ignites or reacts exothermically.
-
-
Collection: Use spark-free tools to sweep the absorbed mixture into a chemically resistant, sealable high-density polyethylene (HDPE) container.
-
Decontamination: Wash the affected surface with a mild detergent and water. Direct all runoff into the designated chemical waste stream—never into the municipal drain[1].
Proper Disposal Procedures (Halogenated Waste)
The disposal of polyfluorinated compounds requires strict adherence to environmental regulations due to the generation of toxic byproducts upon degradation.
Step-by-Step Disposal Methodology:
-
Waste Segregation: Collect all unreacted material, contaminated solvents, and spill cleanup debris in a clearly labeled, dedicated "Halogenated Organic Waste" container.
-
Causality: Mixing halogenated and non-halogenated waste can lead to dangerous cross-reactions and severely complicates the commercial incineration process.
-
-
Hazard Labeling: Affix a hazardous waste tag detailing the exact chemical composition: "4-(2,6-Difluorophenyl)-3-fluorobenzaldehyde (Polyfluorinated Aromatic)".
-
Secondary Containment: Store the waste container in a designated, ventilated secondary containment area away from incompatible materials (e.g., strong oxidizing agents, strong bases).
-
Licensed Incineration: Transfer the waste to a licensed hazardous waste management facility.
-
Causality: The facility must utilize a chemical incinerator equipped with an afterburner and an alkaline scrubber. High-temperature incineration is mandatory to break the robust C-F bonds, while the alkaline scrubber neutralizes the resulting toxic Hydrogen Fluoride (HF) gas before it can be released into the atmosphere[1].
-
Workflow Visualization
The following diagram illustrates the logical decision tree for handling, spill response, and disposal, ensuring all pathways lead to safe, neutralized outcomes.
Workflow for handling, spill containment, and halogenated disposal of the fluorinated aldehyde.
References
- Central Drug House (P) Ltd. "4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY DATA SHEET." cdhfinechemical.com.
- ChemicalBook. "4-Fluorobenzaldehyde - Safety Data Sheet." chemicalbook.com.
- Sigma-Aldrich. "4-Chloro-2,6-difluorobenzaldehyde 97% 252004-45-8." sigmaaldrich.com.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
